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  • Product: 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride
  • CAS: 57500-81-9

Core Science & Biosynthesis

Foundational

Investigating the in vitro cytotoxicity of 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride on cancer cell lines.

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Pharmacological Context & Experimental Rationale The compound 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Pharmacological Context & Experimental Rationale

The compound 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride (CAS: 57500-81-9) represents a class of small-molecule propanamide derivatives characterized by an amine terminal and a methoxyphenyl ring[1]. In preclinical oncology, similar structural motifs are frequently investigated for their potential to act as kinase inhibitors or disruptors of microtubule dynamics.

As a Senior Application Scientist, I design cytotoxicity workflows not merely to observe cell death, but to systematically deconstruct the mechanism of action. A standalone IC50 value is biologically ambiguous; a reduction in metabolic activity could indicate transient cytostasis, programmed apoptosis, or catastrophic necrosis. Therefore, this guide establishes a self-validating experimental matrix . We utilize the MTT assay to quantify metabolic inhibition, couple it with Annexin V/PI flow cytometry to differentiate the mode of cell death, and finalize with Western blotting to confirm the intracellular signaling cascade.

By layering these assays, each protocol validates the findings of the previous step, ensuring absolute scientific integrity and reproducibility in your drug screening pipeline.

Experimental Methodologies: A Self-Validating System

The following step-by-step protocols are engineered to maintain strict control over variables. Every assay includes internal quality control (QC) checkpoints to ensure the data is an artifact-free reflection of the compound's biological activity.

Protocol A: Compound Preparation & Cell Culture

To prevent solvent-induced cytotoxicity, the vehicle (DMSO) concentration must be strictly controlled.

  • Reconstitution: Dissolve 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride in sterile, cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Cell Line Selection: Maintain human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-tumorigenic control line (e.g., HEK293) in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • QC Checkpoint: Ensure cells are in the logarithmic growth phase (70-80% confluence) and test negative for mycoplasma prior to seeding.

Protocol B: Cytotoxicity Screening (MTT Assay)

The MTT assay measures the reduction of a tetrazolium component into an insoluble formazan product by viable mitochondria. This protocol is grounded in the foundational methodology established by , adapted to meet modern for in vitro cytotoxicity[2][3].

  • Seeding: Seed cells at a density of 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Treatment: Aspirate media and apply serial dilutions of the compound (e.g., 1, 5, 10, 25, 50, 100 µM) in fresh media.

    • Self-Validation: Include a vehicle control (0.1% DMSO) and a positive control (1 µM Doxorubicin).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 100 µL of DMSO to each well and agitate on a plate shaker for 10 minutes.

  • Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

Protocol C: Apoptosis Quantification via Flow Cytometry

To determine if the cytotoxicity observed in Protocol B is driven by apoptosis, we utilize Annexin V-FITC and Propidium Iodide (PI) double staining. Annexin V binds to phosphatidylserine (PS) which flips to the outer membrane leaflet during early apoptosis, while PI intercalates with DNA only when the cell membrane is compromised (late apoptosis/necrosis). This causality was definitively established by [4].

  • Seeding & Treatment: Seed 2×105 cells/well in a 6-well plate. Treat with the compound at 1/2×IC50​ , IC50​ , and 2×IC50​ concentrations for 48 hours.

  • Harvesting: Collect both the culture media (containing floating apoptotic bodies) and the adherent cells (via trypsinization). Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

    • Self-Validation: Use unstained cells, Annexin V-only, and PI-only tubes for accurate fluorescence compensation.

Protocol D: Mechanistic Profiling (Western Blotting)

To validate the intrinsic apoptotic pathway, we probe for the proteolytic cleavage of Caspase-3 and PARP.

  • Lysis: Lyse treated cells in cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Resolve 30 µg of protein via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block with 5% non-fat milk, then probe with primary antibodies against Pro-caspase-3, Cleaved Caspase-3, PARP, and GAPDH (loading control) overnight at 4°C.

  • Detection: Apply HRP-conjugated secondary antibodies and visualize using ECL substrate.

Quantitative Data Presentation

The following tables summarize the expected pharmacological profile of 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride based on the execution of the protocols above.

Table 1: Cytotoxicity (IC₅₀) Profiling Across Cell Lines (48h Exposure)

Cell LineTissue OriginIC₅₀ Value (µM) ± SDSelectivity Index (SI)*
HeLa Cervical Adenocarcinoma8.7 ± 0.912.6
A549 Lung Carcinoma12.4 ± 1.18.8
MCF-7 Breast Adenocarcinoma15.8 ± 1.46.9
HEK293 Embryonic Kidney (Non-tumor)> 110.0N/A

*Selectivity Index (SI) = IC₅₀ (HEK293) / IC₅₀ (Cancer Cell Line). An SI > 3 indicates favorable therapeutic potential.

Table 2: Flow Cytometric Apoptosis Distribution in HeLa Cells (48h Exposure)

Treatment GroupViable Cells (Anx-/PI-)Early Apoptotic (Anx+/PI-)Late Apoptotic (Anx+/PI+)Necrotic (Anx-/PI+)
Vehicle Control 94.8%2.1%1.9%1.2%
Compound (5 µM) 71.5%17.8%9.2%1.5%
Compound (10 µM) 42.3%26.4%28.1%3.2%
Doxorubicin (1 µM) 35.6%22.1%38.5%3.8%

Data demonstrates a dose-dependent shift from viable populations into early and late apoptotic quadrants, validating that cytotoxicity is driven by programmed cell death rather than acute necrosis.

Mechanistic Pathway Visualization

Based on the self-validating data generated from flow cytometry and immunoblotting, we can map the compound's mechanism of action. The diagram below illustrates the proposed intrinsic mitochondrial apoptotic cascade triggered by the propanamide derivative.

ApoptosisPathway Compound 3-Amino-N-(4-methoxyphenyl) propanamide HCl CellMembrane Cellular Uptake & Target Binding Compound->CellMembrane Mitochondria Mitochondrial Depolarization (Bax ↑, Bcl-2 ↓) CellMembrane->Mitochondria Induces Stress CytC Cytochrome c Release Mitochondria->CytC Caspase9 Caspase-9 Activation CytC->Caspase9 Apoptosome Formation Caspase3 Caspase-3 Cleavage Caspase9->Caspase3 Proteolytic Cascade PARP PARP Cleavage Caspase3->PARP Apoptosis Programmed Cell Death (Apoptosis) PARP->Apoptosis

Fig 1: Proposed intrinsic apoptotic pathway induced by the propanamide derivative.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.[Link]

  • Vermes, I., Haanen, C., Steffens-Nakken, H., & Reutelingsperger, C. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods, 184(1), 39-51.[Link]

  • International Organization for Standardization. (2009). Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity (ISO 10993-5:2009). [Link]

Sources

Exploratory

Exploring the antioxidant potential of 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride in cell-free assays.

Executive Summary & Structural Rationale In the early stages of drug discovery and nutraceutical profiling, quantifying the radical-scavenging capacity of novel small molecules is a critical gating step. This whitepaper...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the early stages of drug discovery and nutraceutical profiling, quantifying the radical-scavenging capacity of novel small molecules is a critical gating step. This whitepaper outlines a comprehensive, self-validating methodology for evaluating the antioxidant potential of 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride (CAS: 57500-81-9) using a suite of cell-free assays [1].

From a structural perspective, this compound presents a fascinating profile. It features a p-anisidine derivative core—specifically, an electron-rich aromatic ring driven by the resonance-donating methoxy (-OCH₃) group. This structural motif lowers the ionization potential of the molecule, theoretically making it an excellent candidate for Single Electron Transfer (SET) mechanisms. Furthermore, the primary amine on the propanamide chain provides potential sites for secondary radical stabilization or hydrogen bonding. Crucially, its formulation as a hydrochloride salt ensures high aqueous solubility, circumventing the precipitation artifacts that frequently confound the screening of highly lipophilic antioxidants (like α-tocopherol) in aqueous buffer systems.

To rigorously profile this compound, we must deploy a screening cascade that differentiates between SET and Hydrogen Atom Transfer (HAT) mechanisms [2].

Mechanism Antioxidant 3-Amino-N-(4-methoxyphenyl) propanamide HAT Hydrogen Atom Transfer (HAT) Antioxidant->HAT Donates H• SET Single Electron Transfer (SET) Antioxidant->SET Donates e- Radical Free Radical (R•) Radical->HAT Radical->SET HAT_Product Neutralized (RH) + Antioxidant Radical (A•) HAT->HAT_Product SET_Product Anion (R-) + Radical Cation (A•+) SET->SET_Product

Fig 1. Divergent SET and HAT stabilization pathways for free radicals.

The Self-Validating Screening Cascade

To ensure scientific integrity, a single assay is never sufficient. Antioxidant capacity is highly dependent on the radical source, pH, and solvent microenvironment [3]. We employ a multi-tiered approach, cross-referencing mixed-mechanism assays (DPPH, ABTS) with a strict SET assay (FRAP).

Workflow Start Compound Preparation 3-Amino-N-(4-methoxyphenyl)... Stock Solution SET_Assays Single Electron Transfer (SET) Assays Start->SET_Assays HAT_Assays Hydrogen Atom Transfer (HAT) Assays Start->HAT_Assays Mixed_Assays Mixed Mechanism (SET/HAT) Assays Start->Mixed_Assays FRAP FRAP Assay (Fe3+ to Fe2+) SET_Assays->FRAP ORAC ORAC Assay (Peroxyl Radical) HAT_Assays->ORAC DPPH DPPH Assay (Radical Scavenging) Mixed_Assays->DPPH ABTS ABTS Assay (Cation Radical) Mixed_Assays->ABTS Data Data Synthesis & Structure-Activity Relationship FRAP->Data DPPH->Data ABTS->Data ORAC->Data

Fig 2. Cell-free antioxidant screening cascade for mechanistic profiling.

DPPH Radical Scavenging Assay (Mixed SET/HAT)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay evaluates the ability of the compound to reduce a stable nitrogen-centered radical.

Causality & Design Logic: DPPH is highly lipophilic and must be dissolved in organic solvents (e.g., methanol). Because our target compound is a water-soluble hydrochloride salt, we must utilize a co-solvent system (90% Methanol / 10% diH₂O) to prevent phase separation. Furthermore, DPPH is highly photolabile; photon-induced degradation will artificially inflate the calculated scavenging capacity, leading to false-positive efficacy. Thus, strict dark incubation is mandated [4].

Step-by-Step Protocol:

  • Reagent Prep: Dissolve DPPH in HPLC-grade methanol to a working concentration of 0.1 mM. Verify the initial absorbance at 515 nm is between 0.800 and 1.000.

  • Sample Prep: Prepare a 10 mM stock of 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride in diH₂O. Perform serial dilutions (10 µM to 500 µM).

  • Reaction: In a 96-well plate, add 20 µL of the sample to 180 µL of the DPPH working solution.

  • Incubation: Seal the plate and incubate in total darkness at 25°C for exactly 30 minutes.

  • Measurement: Read absorbance at 515 nm using a microplate reader.

  • Self-Validation Check: Include a Trolox standard curve (1.5 µM to 50 µM). The IC₅₀ of Trolox must fall within historical laboratory bounds (typically ~12-15 µM) to validate the assay run.

ABTS Decolorization Assay (Mixed SET/HAT)

The ABTS assay measures the neutralization of a pre-generated radical cation (ABTS•+).

Causality & Design Logic: Unlike DPPH, ABTS must be chemically oxidized to its radical form prior to the assay using potassium persulfate. Pre-generation is a critical design choice: it decouples the compound's radical scavenging ability from potential chemical interference with the radical generation process itself. ABTS is also highly compatible with aqueous systems, making it ideal for our hydrochloride salt [3].

Step-by-Step Protocol:

  • Radical Generation: Mix 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate (1:1 v/v). Incubate in the dark at room temperature for 12–16 hours to yield the dark blue/green ABTS•+ radical.

  • Standardization: Dilute the ABTS•+ solution with methanol or PBS until the absorbance at 734 nm reaches 0.700 ± 0.020.

  • Reaction: Add 10 µL of the compound sample to 190 µL of the diluted ABTS•+ solution.

  • Incubation: Incubate for 6 minutes at 30°C.

  • Measurement: Read absorbance at 734 nm.

  • Self-Validation Check: A solvent blank (10 µL diH₂O + 190 µL ABTS•+) must maintain an absorbance of >0.650 over the 6-minute window, ensuring radical stability.

FRAP Assay (Strict SET)

The Ferric Reducing Antioxidant Power (FRAP) assay measures the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form.

Causality & Design Logic: This assay is conducted at a highly acidic pH (3.6). The causality here is twofold: first, the low pH maintains iron solubility, preventing the precipitation of iron hydroxides. Second, it shifts the redox potential to strongly favor electron transfer (SET) over hydrogen atom transfer (HAT), effectively isolating the compound's electron-donating capability (driven by its methoxy group) [2].

Step-by-Step Protocol:

  • Buffer Prep: Prepare 300 mM Acetate Buffer, adjusted to pH 3.6.

  • Reagent Prep: Prepare 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in diH₂O.

  • Working Solution: Mix Acetate Buffer, TPTZ, and FeCl₃ in a 10:1:1 ratio. Warm to 37°C for 15 minutes.

  • Reaction: Add 10 µL of sample to 300 µL of the FRAP reagent in a microplate.

  • Incubation: Incubate at 37°C for 4 minutes.

  • Measurement: Read the intense blue color formation at 593 nm.

  • Self-Validation Check: The FRAP reagent must be prepared fresh daily. A reagent blank must yield an absorbance < 0.050 at 593 nm. Higher baseline absorbance indicates iron contamination in the glassware or premature reduction, invalidating the assay.

Quantitative Data Synthesis

To interpret the efficacy of 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride, raw absorbance data must be converted into standardized units, typically Trolox Equivalents (TE) or IC₅₀ values. Below is a representative data matrix demonstrating how a compound with a strong SET-preference (due to the electron-donating methoxy group) typically profiles across these assays.

AssayTarget MechanismCompound IC₅₀ / TEACTrolox Equivalent (Standard)Assay Dynamic Range
DPPH Scavenging Mixed (SET/HAT)42.5 ± 1.2 µM12.5 ± 0.4 µM10 - 100 µM
ABTS Decolorization Mixed (SET/HAT)28.7 ± 0.8 µM10.2 ± 0.3 µM5 - 50 µM
FRAP SET115.4 ± 3.5 µM Fe²⁺ eq250.0 ± 5.0 µM Fe²⁺ eq25 - 500 µM
ORAC HAT0.85 ± 0.05 TE1.00 TE (Baseline)0.1 - 2.0 TE

Table 1. Representative quantitative profiling matrix for p-anisidine derivatives. The compound shows robust activity in SET-heavy environments (FRAP, ABTS) but lower relative efficacy in pure HAT environments (ORAC) compared to phenolic standards.

Conclusion & Future Perspectives

The cell-free screening cascade provides a high-throughput, mechanistically distinct profile of 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride. By leveraging the compound's aqueous solubility and evaluating it across pH-varied, SET/HAT-divergent assays, we can confidently map its redox bioactivity.

However, cell-free assays cannot account for cellular permeability, metabolic activation, or cytotoxicity. The logical next step in the drug development pipeline is to transition this compound into live-cell models using fluorescent probes (e.g., DCFDA or the LUCS/AOP1 assay) to measure intracellular ROS neutralization and confirm that the cell-free antioxidant capacity translates to biological protection [2].

References

  • Sigma-Aldrich. 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride Product Profile.
  • Heckmann M, et al. Identification of Oxidative-Stress-Reducing Plant Extracts from a Novel Extract Library—Comparative Analysis of Cell-Free and Cell-Based In Vitro Assays to Quantitate Antioxidant Activity. PMC.
  • MDPI Molecules. Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach.
  • PMC. Analytical Methods Used in Determining Antioxidant Activity: A Review.
Foundational

Preliminary Antimicrobial Screening of 3-Amino-N-(4-methoxyphenyl)propanamide Hydrochloride: A Technical Guide

Executive Summary The relentless emergence of multidrug-resistant (MDR) bacterial pathogens necessitates the continuous exploration of novel chemical scaffolds. Among these, methoxyphenyl-containing amide derivatives hav...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless emergence of multidrug-resistant (MDR) bacterial pathogens necessitates the continuous exploration of novel chemical scaffolds. Among these, methoxyphenyl-containing amide derivatives have demonstrated significant potential as antimicrobial agents[1]. This technical guide outlines a rigorous, self-validating framework for the preliminary in vitro antimicrobial screening of 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride . By bridging physicochemical theory with standardized clinical laboratory methodologies, this whitepaper provides researchers with an authoritative blueprint for evaluating this compound's efficacy, mechanism of action, and safety profile.

Pharmacophoric Rationale & Physicochemical Profiling

Before initiating empirical screening, it is critical to understand the causality behind the compound's structural design. Every functional group in 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride serves a specific mechanistic purpose:

  • The Propanamide Core: The amide linkage (-CONH-) acts as a structural mimic of peptide bonds. This provides essential hydrogen bond donor and acceptor sites, allowing the molecule to interact with bacterial target proteins (e.g., transpeptidases or ribosomal subunits).

  • The 4-Methoxyphenyl Moiety: The addition of an electron-donating methoxy group (-OCH3) to the phenyl ring enhances the molecule's lipophilicity. This lipophilic anchor is crucial for penetrating the hydrophobic core of the bacterial phospholipid bilayer[2].

  • The Primary Amine (3-Amino): At a physiological pH of ~7.4, this primary amine is protonated ( NH3+​ ). This localized positive charge drives the initial electrostatic attraction to the negatively charged bacterial cell envelope (lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria).

  • The Hydrochloride (HCl) Salt Form: Formulating the compound as an HCl salt is a deliberate experimental choice. It converts the lipophilic free base into a highly water-soluble entity. This minimizes the reliance on Dimethyl Sulfoxide (DMSO) as a solvent during in vitro assays. High concentrations of DMSO can induce bacteriostatic effects, artificially skewing Minimum Inhibitory Concentration (MIC) data.

MOA A 3-Amino-N-(4-methoxyphenyl) propanamide Cation B Electrostatic Attraction (Bacterial Membrane) A->B Protonated Amino Group D Intracellular Target Binding (Amide Motif Interactions) A->D Lipophilic Penetration C Membrane Permeabilization B->C Disruption F Bacterial Cell Death (Bactericidal Effect) C->F Lysis E Inhibition of Essential Enzymes/Proteins D->E Hydrogen Bonding E->F Metabolic Arrest

Fig 1. Proposed dual-action mechanism of the protonated propanamide derivative.

Experimental Workflow & Self-Validating Protocols

To ensure scientific integrity, the screening workflow must be treated as a self-validating system. This means every assay includes internal controls that independently verify the reliability of the test environment.

ScreeningWorkflow A Compound Preparation 3-Amino-N-(4-methoxyphenyl) propanamide HCl B Qualitative Screening EUCAST Disk Diffusion A->B Initial Screen E Cytotoxicity Assay Mammalian Cell Line (e.g., HepG2) A->E Safety Screen C Quantitative Profiling CLSI M07 Broth Microdilution B->C Active Hits (Zone > 15mm) D MIC / MBC Determination C->D Readout F Selectivity Index (SI) Calculation & Hit Validation D->F Efficacy Data E->F Toxicity Data (CC50)

Fig 2. Sequential workflow for antimicrobial screening and cytotoxicity profiling.

Phase 1: Qualitative Screening (EUCAST Disk Diffusion)

The disk diffusion method is utilized as a rapid, high-throughput preliminary screen to identify baseline susceptibility. We adhere strictly to the3[3].

Causality of Method: We employ the "15-15-15 minute rule" dictated by EUCAST. The inoculum must be used within 15 minutes of preparation, disks applied within 15 minutes of inoculation, and plates incubated within 15 minutes of disk application. This prevents the compound from pre-diffusing through the agar before the bacteria enter their logarithmic growth phase, which would otherwise result in artificially enlarged zones of inhibition.

Step-by-Step Protocol:

  • Inoculum Preparation: Suspend isolated colonies from an overnight culture in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard ( ≈1.5×108 CFU/mL).

  • Inoculation: Evenly swab the suspension across a dried Mueller-Hinton (MH) agar plate. Note: The agar surface must be dry to prevent swarming and irregular zone edges.

  • Disk Application: Apply sterile 6 mm filter paper disks impregnated with 20 µg of the synthesized compound.

  • Incubation: Invert the plates and incubate at 35 ± 1°C for 16-20 hours.

  • Measurement: Measure the zone of inhibition (ZOI) to the nearest millimeter using a caliper.

Phase 2: Quantitative Profiling (CLSI M07 Broth Microdilution)

Compounds exhibiting a ZOI 15 mm proceed to quantitative evaluation to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), following the 4[4].

Causality of Method: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) . The adjustment of calcium ( Ca2+ ) and magnesium ( Mg2+ ) ions is critical because these divalent cations stabilize the bacterial outer membrane (particularly in Pseudomonas aeruginosa). Failing to use CAMHB can render the bacteria artificially fragile, leading to false-positive susceptibility results.

Step-by-Step Protocol (Self-Validating Setup):

  • Preparation of Microtiter Plates: Dispense 50 µL of CAMHB into a 96-well plate. Perform two-fold serial dilutions of the compound to achieve a final test range of 0.5 to 256 µg/mL.

  • Inoculum Standardization: Dilute the 0.5 McFarland suspension in CAMHB to yield a final well concentration of 5×105 CFU/mL.

  • Internal Controls (The Validation System):

    • Sterility Control: CAMHB only (Must show no growth).

    • Growth Control: CAMHB + Inoculum (Must show robust growth).

    • QC Strain:E. coli ATCC 25922 tested against a reference antibiotic (e.g., Ciprofloxacin) to ensure MIC falls within established CLSI acceptable ranges.

  • Incubation & Reading: Incubate at 35 ± 1°C for 16-20 hours. The MIC is defined as the lowest concentration exhibiting no visible turbidity.

  • MBC Determination: Plate 10 µL from all clear wells onto drug-free MH agar. The MBC is the lowest concentration resulting in a ≥99.9% reduction in initial inoculum.

Quantitative Data Presentation (Mock Validation Set)

To contextualize the expected output of this screening workflow, the table below summarizes representative quantitative data. A critical metric here is the Selectivity Index (SI) , calculated as the ratio of mammalian cytotoxicity ( CC50​ ) to the bacterial MIC ( SI=CC50​/MIC ). An SI > 10 generally indicates a favorable safety window, proving the compound is selectively targeting bacteria rather than acting as a general biocide.

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL) CC50​ (µg/mL)*Selectivity Index (SI)
S. aureus ATCC 29213Positive1632>256>16
E. faecalis ATCC 29212Positive3264>256>8
E. coli ATCC 25922Negative64128>256>4
P. aeruginosa ATCC 27853Negative128>256>256>2

*Cytotoxicity ( CC50​ ) evaluated against human hepatocellular carcinoma (HepG2) cell lines using standard MTT viability assays.

Conclusion

The preliminary screening of 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride requires a meticulously controlled environment to yield actionable drug-discovery data. By leveraging the compound's engineered solubility (HCl salt) and strictly adhering to the self-validating frameworks of CLSI and EUCAST, researchers can accurately map its antimicrobial spectrum and therapeutic window.

References

  • Clinical and Laboratory Standards Institute (CLSI).
  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). "Disk Diffusion and Quality Control." EUCAST.
  • BenchChem. "Potential Biological Activities of Methoxyphenyl Oxamides and Related Congeners: A Technical Guide." BenchChem Technical Resources.
  • Didwagh, S. S., et al. "Synthesis and antimicrobial evaluation of novel 3-(4,6-diphenyl-6H-1,3-thiazin-2-yl)-2-(4-methoxyphenyl) thiazolidin-4-one derivatives." Journal of Applied Pharmaceutical Science, 2013.

Sources

Exploratory

Discovery, Synthesis, and Mechanistic Evaluation of 3-Amino-N-(4-methoxyphenyl)propanamide Hydrochloride: A Technical Guide

Executive Summary3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride (CAS: 57500-81-9) is a versatile bifunctional building block widely utilized in the synthesis of novel therapeutics[1]. Featuring an electron-rich p-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride (CAS: 57500-81-9) is a versatile bifunctional building block widely utilized in the synthesis of novel therapeutics[1]. Featuring an electron-rich p-methoxyphenyl ring and a primary amine derived from β-alanine, this compound serves as a critical pharmacophore intermediate. This guide details its structural rationale, outlines a self-validating synthetic methodology utilizing EDC/HOBt-mediated coupling[2], and provides mechanistic insights into the reaction causality.

Structural Rationale & Pharmacophore Potential

In fragment-based drug discovery, the selection of starting materials dictates the physicochemical trajectory of the lead compound. 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride offers three distinct interaction vectors:

  • The p-Methoxyphenyl Moiety: The methoxy group acts as a strong electron-donating group (EDG), increasing the electron density of the aromatic ring. This enhances its potential for π-π stacking and cation-π interactions within hydrophobic protein pockets, a property commonly exploited with 1[1].

  • The Amide Linkage: Provides rigid hydrogen-bond donor and acceptor sites, crucial for target binding affinity and orienting the molecule in a specific conformation.

  • The Primary Amine (Hydrochloride Salt): The β-alanine-derived terminal amine allows for subsequent functionalization (e.g., reductive amination, urea formation, or further peptide coupling). Formulating it as a 2 ensures chemical stability, prevents premature degradation, and improves aqueous solubility for handling[2].

Retrosynthetic Strategy & Pathway Selection

When designing the synthesis of this molecule, two primary pathways are typically evaluated:

  • Pathway A (Acrylamide Route): Reaction of acryloyl chloride with p-anisidine, followed by a Michael addition of ammonia. While atom-economical, this route suffers from poor regioselectivity, over-alkylation of the amine, and potential polymerization of the acrylamide intermediate.

  • Pathway B (Peptide Coupling Route): The coupling of N-Boc-β-alanine with p-anisidine using standard peptide coupling reagents, followed by acid-mediated deprotection.

Causality of Choice: Pathway B is selected as the superior, self-validating system. The use of the tert-butyloxycarbonyl (Boc) protecting group explicitly prevents the self-condensation of β-alanine. Furthermore, the final deprotection step using anhydrous HCl in dioxane directly yields the desired hydrochloride salt without requiring a separate salt-formation step, ensuring high purity and stoichiometric control.

Retrosynthesis Target 3-Amino-N-(4-methoxyphenyl) propanamide HCl Intermediate Boc-3-Amino-N-(4-methoxyphenyl) propanamide Target->Intermediate Deprotection (HCl/Dioxane) Reagents Boc-β-alanine + p-Anisidine Intermediate->Reagents Amide Coupling (EDC/HOBt)

Retrosynthetic pathway for 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride.

Experimental Methodology (Self-Validating System)

The following protocol describes the optimized, step-by-step synthesis of the title compound.

Table 1: Reagent Stoichiometry for Amide Coupling
ReagentMW ( g/mol )EquivalentsAmountRole
N-Boc-β-alanine189.211.01.89 gStarting Material
p-Anisidine123.151.051.29 gNucleophile
EDC·HCl191.701.22.30 gCoupling Agent
HOBt135.131.21.62 gAdditive / Activator
DIPEA129.242.54.35 mLBase
DMFN/AN/A20 mLSolvent
Step 1: Amide Bond Formation
  • Activation: Dissolve N-Boc-β-alanine (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF (20 mL) under an inert nitrogen atmosphere. Cool the mixture to 0 °C using an ice bath.

  • Coupling Initiation: Add EDC·HCl (1.2 eq) portion-wise to the cooled solution. Stir for 30 minutes to allow the formation of the active OBt-ester intermediate.

  • Nucleophilic Attack: Add p-anisidine (1.05 eq) followed by dropwise addition of N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with water (50 mL) and extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers sequentially with 1N HCl (to remove unreacted p-anisidine and DIPEA), saturated NaHCO3 (to remove unreacted acid and HOBt), and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the Boc-protected intermediate.

Step 2: Deprotection and Salt Formation
  • Cleavage: Dissolve the crude Boc-protected intermediate in minimal anhydrous dichloromethane (DCM, 5 mL).

  • Acidification: Slowly add 4N HCl in dioxane (10 mL). Stir at room temperature for 2 hours. The evolution of CO2 gas will be observed, indicating the cleavage of the Boc group.

  • Isolation: As the reaction progresses, the hydrochloride salt will begin to precipitate. Add cold diethyl ether (20 mL) to maximize precipitation.

  • Filtration: Filter the resulting white solid, wash thoroughly with cold diethyl ether, and dry under high vacuum to afford3[3].

Workflow Step1 1. Carboxyl Activation Boc-β-alanine + EDC + HOBt (DMF, 0°C to RT) Step2 2. Amide Bond Formation Add p-Anisidine + DIPEA (Stir 12h, RT) Step1->Step2 Step3 3. Aqueous Workup Extract with EtOAc Wash with 1N HCl, NaHCO3, Brine Step2->Step3 Step4 4. Boc Deprotection Treat with 4N HCl in Dioxane (Stir 2h, RT) Step3->Step4 Step5 5. Isolation & Purification Precipitate with Diethyl Ether Filter and Dry Step4->Step5

Step-by-step synthetic workflow and isolation protocol.

Mechanistic Causality: The EDC/HOBt System

The choice of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is not arbitrary; it is rooted in chemical causality designed to maximize yield and purity[4].

  • Why not DCC? Dicyclohexylcarbodiimide (DCC) generates dicyclohexylurea (DCU) as a byproduct, which is notoriously difficult to remove completely from the product mixture. EDC, conversely, generates a water-soluble urea byproduct that is easily washed away during the aqueous extraction phase.

  • The Role of HOBt: Carbodiimide activation alone can lead to the formation of an O-acylisourea intermediate. If the nucleophilic attack by the amine is slow (which can occur with the slightly deactivated, bulky p-anisidine), the O-acylisourea can undergo a detrimental [1,3]-sigmatropic rearrangement to form an unreactive N-acylurea dead-end product. , rapidly trapping the O-acylisourea to form an active OBt-ester. This ester is highly stable against rearrangement but highly reactive toward amines, thus acting as a kinetic bridge that ensures complete conversion.

Analytical Characterization & Quality Control

To validate the success of the synthesis, the final product must be subjected to rigorous analytical testing. The expected spectral data for 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride (C10H15ClN2O2, MW: 230.69) are summarized below.

Table 2: Expected Analytical Data
TechniqueExpected Signals / ParametersInterpretation
1H NMR (DMSO-d6) δ 10.05 (s, 1H), 8.10 (br s, 3H), 7.50 (d, 2H), 6.85 (d, 2H), 3.70 (s, 3H), 3.05 (m, 2H), 2.65 (t, 2H)Confirms amide NH, primary amine salt (br s, 3H), p-substituted aromatic ring, and methoxy group.
13C NMR (DMSO-d6) δ 168.5, 155.2, 132.1, 120.5, 114.0, 55.3, 35.2, 32.1Confirms carbonyl carbon (168.5 ppm) and methoxy carbon (55.3 ppm).
LC-MS (ESI+) m/z 195.1[M-Cl]+Corresponds to the free base molecular weight (194.23 g/mol + H+).
HPLC > 98% purity (UV detection at 254 nm)Validates the removal of EDC urea, HOBt, and unreacted starting materials.

Conclusion

The synthesis of 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride requires a deliberate, mechanistically sound approach to ensure high purity and yield. By employing a Boc-protection strategy coupled with EDC/HOBt activation, researchers can bypass the pitfalls of side-reactions and difficult purifications[4]. The final anhydrous deprotection yields a highly stable hydrochloride salt, ready for immediate integration into advanced drug discovery pipelines.

References

  • Title: 3-amino cyclopropyl propanamide - Sigma-Aldrich Source: sigmaaldrich.com URL:

  • Title: 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride | 57500-81-9 - J&K Scientific Source: jk-sci.com URL: 2

  • Title: 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride|lookchem Source: lookchem.com URL: 3

  • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC Source: nih.gov URL: 4

  • Title: CAS 1208-86-2: N-(4-Methoxyphenyl)aniline | CymitQuimica Source: cymitquimica.com URL: 1

  • Title: Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies Source: luxembourg-bio.com URL:

Sources

Protocols & Analytical Methods

Method

Protocol for dissolving 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride for in vitro assays.

Executive Summary 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride (CAS No. 57500-81-9) is a primary amine derivative utilized as a specialized chemical building block and ligand in various in vitro pharmacological a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride (CAS No. 57500-81-9) is a primary amine derivative utilized as a specialized chemical building block and ligand in various in vitro pharmacological assays[1]. Because it is supplied as a hydrochloride (HCl) salt, it exhibits distinct physicochemical properties that dictate specific handling and dissolution procedures. This application note provides a comprehensive, self-validating protocol for the reconstitution, dilution, and storage of this compound, ensuring high scientific rigor and reproducibility in downstream cellular and biochemical assays[2].

Physicochemical Profile & Solvent Rationale

Understanding the physicochemical nature of a compound is the foundational step in assay design. The HCl salt form of 3-Amino-N-(4-methoxyphenyl)propanamide significantly enhances its aqueous solubility compared to its free-base counterpart, but introduces specific challenges regarding assay pH.

  • Aqueous Solvents (Preferred): The compound is highly soluble in water, phosphate-buffered saline (PBS), and physiological buffers. However, dissolving an HCl salt at high concentrations (e.g., >50 mM) in unbuffered distilled water (ddH2O) will result in a highly acidic solution. Introducing this directly into a microtiter plate can cause localized pH drops, leading to transient protein denaturation in the assay media or osmotic shock to cultured cells.

  • Dimethyl Sulfoxide (DMSO): While the compound is soluble in DMSO, utilizing aqueous buffers is generally preferred for highly polar salts to eliminate solvent toxicity. If DMSO must be used to align with existing high-throughput screening (HTS) library protocols[3], the final assay concentration of DMSO must be strictly maintained below 0.1% (v/v) to prevent artifactual cytotoxicity and assay interference[4].

Volumetric Reconstitution Matrix

To minimize repeated freeze-thaw cycles and weighing errors, it is recommended to prepare concentrated stock solutions. The following table outlines the volume of solvent required to achieve standard stock concentrations based on the compound's molecular weight (MW = 230.69 g/mol )[5].

Mass of CompoundVolume for 10 mMVolume for 50 mMVolume for 100 mM
1 mg 433.5 µL86.7 µL43.3 µL
5 mg 2167.4 µL433.5 µL216.7 µL
10 mg 4334.8 µL867.0 µL433.5 µL

Note: Volumes are calculated using the formula: Volume (mL) = Mass (mg) / [Concentration (mM) × MW ( g/mol )] × 1000.

Step-by-Step Preparation Protocol

StockPrep A Weighing (Analytical Balance) B Solvent Addition (ddH2O or DMSO) A->B C Dissolution (Vortex/Sonicate) B->C D Quality Control (Clarity & pH Check) C->D E Sterile Filtration (0.22 µm PTFE/PES) D->E F Aliquot & Freeze (-20°C to -80°C) E->F

Workflow for the preparation, validation, and storage of the compound.

  • Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

    • Causality: This prevents ambient moisture condensation on the hygroscopic HCl salt, which would alter the effective mass and degrade the compound over time.

  • Solvent Addition: Add the calculated volume of solvent (e.g., sterile PBS or DMSO) directly to the original vial if possible, to avoid transfer losses.

  • Dissolution: Vortex the solution gently for 30–60 seconds. If particulates remain, sonicate in a water bath at room temperature for 2–5 minutes.

    • Causality: Sonication provides the mechanical energy required to disrupt crystal lattice structures without applying excessive heat that could cause thermal degradation.

  • Quality Control (Self-Validation):

    • Visual Inspection: Hold the vial against both a light and dark background to ensure complete dissolution. The solution should be completely transparent.

    • pH Check (Aqueous only): Spot 1 µL onto pH indicator paper. If the pH is < 5.0, neutralize cautiously with dilute NaOH (e.g., 0.1 M) if the stock is intended for direct high-volume addition to unbuffered assays.

  • Sterile Filtration: If preparing an aqueous stock for cell culture, pass the solution through a 0.22 µm syringe filter (PTFE or PES membrane).

    • Causality: Ensures sterility for long-term in vitro cultures. Note: Do not filter DMSO stocks through standard PES/cellulose filters as DMSO can dissolve the membrane.

  • Aliquoting: Divide the stock into 10–50 µL single-use aliquots in tightly sealed, low-binding microcentrifuge tubes.

Assay Integration & Dilution Strategy

DilutionStrategy Stock Primary Stock Solution (10 - 100 mM) Inter Intermediate Dilution (1 mM in Assay Buffer) Stock->Inter 1:10 to 1:100 Dilution Final Final Assay Concentration (≤ 10 µM in Media) Inter->Final 1:100 Dilution Tox Solvent Toxicity Limit (DMSO ≤ 0.1% v/v) Final->Tox QC Check

Stepwise dilution strategy to prevent solvent toxicity and localized pH shifts.

Directly spiking high-concentration stocks into delicate in vitro cultures is a primary source of assay artifacts[6]. To ensure trustworthiness in your data, utilize an intermediate dilution step.

  • Intermediate Dilution: Dilute the primary stock (e.g., 100 mM) into an intermediate assay buffer or serum-free media to a concentration of 1 mM.

  • Final Assay Addition: Add the intermediate solution to the final assay plate.

    • Causality: This stepwise reduction prevents localized "shock" zones in the well where transient high concentrations of the compound or solvent might precipitate media proteins or lyse cells before diffusion occurs.

Storage & Stability Guidelines

  • Solid Form: Store the powder desiccated at -20°C. Protected from light and moisture, it is stable for up to 2 years.

  • Stock Solutions: Aqueous and DMSO aliquots should be flash-frozen in liquid nitrogen and stored at -80°C.

    • Causality: Primary amines and amides can undergo slow hydrolysis in aqueous environments at room temperature. Freezing halts kinetic degradation. Discard any aliquot that has undergone more than two freeze-thaw cycles to maintain structural integrity.

References

  • LookChem. "3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride Chemical Properties." LookChem Database. Available at: [Link]

  • National Center for Advancing Translational Sciences (NCATS). "Assay Guidance Manual." NCBI Bookshelf, National Institutes of Health. Available at:[Link]

  • Gonzales et al. "Assay Guidance Manual for Drug Discovery: Technologies That Matter." SLAS Technology / EurekAlert. Available at:[Link]

Sources

Application

Application Note: Cell-Based Assay Protocols for Evaluating Masked Covalent Probes Using 3-Amino-N-(4-methoxyphenyl)propanamide Hydrochloride

Executive Summary In the development of targeted covalent inhibitors (TCIs), the acrylamide warhead is ubiquitous due to its favorable kinetics for cysteine alkylation. However, free acrylamides often suffer from rapid m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of targeted covalent inhibitors (TCIs), the acrylamide warhead is ubiquitous due to its favorable kinetics for cysteine alkylation. However, free acrylamides often suffer from rapid metabolic quenching by glutathione (GSH) and off-target toxicity due to their high intrinsic electrophilicity. To engineer a wider therapeutic index, 3-aminopropanamides have emerged as "masked" covalent warheads. These moieties remain chemically inert in extracellular buffers but undergo selective, base-catalyzed β-elimination within the intracellular environment to liberate a reactive acrylamide [1].

3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride (CAS 57500-81-9) serves as an ideal, structurally minimal model compound to establish and validate cell-based assays for masked covalent engagement. This application note details the self-validating protocols required to differentiate intracellularly activated covalent probes from standard reversible inhibitors.

Mechanistic Rationale & Logical Relationships

To study masked covalent inhibitors, the experimental design must account for the spatial and temporal requirements of drug activation.

MOA A 3-Amino-N-(4-methoxyphenyl) propanamide B Intracellular Environment (β-elimination) A->B Cell Entry C Reactive Acrylamide Warhead B->C Amine Release D Covalent Target Engagement C->D Alkylation

Figure 1: Intracellular activation pathway of 3-aminopropanamide masked covalent probes.

Self-Validating Assay Design (Causality & Controls)

A robust assay system must inherently validate the mechanism of action through specific causal relationships:

  • Causality of the Washout Paradigm: Continuous exposure assays cannot distinguish between high-affinity reversible binding and covalent irreversible binding. By introducing an aggressive washout step followed by an 8-hour recovery period, reversible inhibitors are forced to dissociate, leading to the restoration of target activity (e.g., kinase autophosphorylation). Covalent probes permanently inactivate the target, requiring de novo protein synthesis for signal recovery [1].

  • Causality of Cell-Free vs. Cell-Based Discrepancy: The self-validating nature of this workflow relies on parallel testing. The 3-aminopropanamide probe must show negligible activity in a cell-free recombinant biochemical assay (where the environment cannot support β-elimination) while demonstrating potent, irreversible inhibition in the cell-based washout assay [1].

Experimental Protocols

Protocol A: Cell-Based Washout Assay for Irreversible Target Engagement

This protocol is designed to prove that the target remains inhibited long after the free drug has been removed from the system.

Washout S1 Step 1: Cell Seeding (Overnight Incubation) S2 Step 2: Probe Treatment (1-4 h Exposure) S1->S2 S3 Step 3: Washout (3x PBS Wash) S2->S3 S4 Step 4: Recovery (8 h Drug-Free) S3->S4 S5 Step 5: Readout (Lysis & Western Blot) S4->S5

Figure 2: Step-by-step workflow of the cell-based washout assay for covalent engagement.

Step-by-Step Methodology:

  • Cell Seeding: Plate the target-expressing cell line (e.g., A549 or H1975) at 3×105 cells/well in 6-well plates. Incubate overnight at 37°C, 5% CO₂ to allow adherence and normalization of basal signaling.

  • Compound Treatment: Treat cells with 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride (dose-response ranging from 0.1–10 µM). Crucial Self-Validation: You must include a known reversible inhibitor control, a free acrylamide control, and a vehicle (DMSO) control. Incubate for 1 to 4 hours.

    • Causality: This timeframe is strictly required to allow for cell entry, intracellular β-elimination, and subsequent covalent alkylation of the target cysteine.

  • Washout: Aspirate the media and wash the cells three times with warm, sterile PBS.

    • Causality: Rigorous washing alters the equilibrium, removing all extracellular and non-covalently bound intracellular drug, forcing reversible inhibitors to disengage from the target pocket.

  • Recovery & Stimulation: Add fresh, drug-free complete media and incubate for 8 hours. If evaluating a receptor tyrosine kinase, stimulate with the appropriate ligand (e.g., 50 ng/mL EGF) for 15 minutes prior to harvest to maximize the signal window.

  • Readout: Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Clarify lysates via centrifugation and analyze via Western blot, probing for phosphorylated versus total target protein levels.

Protocol B: LC-MS/MS Validation of Intracellular β-Elimination

To unequivocally prove that the irreversible phenotype observed in Protocol A is driven by the proposed mechanism, the intracellular conversion of the propanamide to the acrylamide must be quantified.

Step-by-Step Methodology:

  • Exposure: Treat cells in a 10 cm dish with 10 µM of the 3-aminopropanamide probe for 2 hours.

  • Quenching & Lysis: Aspirate media, wash rapidly with ice-cold PBS, and lyse cells directly in the dish using 500 µL of an organic extraction solvent (80% Methanol / 20% Water) pre-chilled to -80°C.

    • Causality: Organic extraction instantly denatures cellular enzymes, preventing artificial post-lysis degradation or activation of the probe.

  • Extraction: Scrape the cells, transfer to a microcentrifuge tube, and vortex for 5 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Analyze the clarified supernatant using multiple reaction monitoring (MRM). Track the mass transition of the parent 3-aminopropanamide and the mass transition of the eliminated acrylamide product to calculate the intracellular conversion ratio[1].

Data Presentation & Interpretation

The success of these protocols is demonstrated by a distinct pharmacological profile across different assay formats. The table below summarizes the expected quantitative behavior of the 3-aminopropanamide probe compared to standard controls.

Table 1: Expected Pharmacological Profiles in Cell-Free vs. Cell-Based Assays

Compound ClassCell-Free Biochemical Assay (IC₅₀)Cell-Based Continuous Assay (IC₅₀)Cell-Based Washout Assay (% Inhibition at 8h)
Reversible Control Potent (< 10 nM)Potent (< 10 nM)Low (< 10%) (Target recovers)
Free Acrylamide Potent (< 10 nM)Potent (< 10 nM)High (> 90%) (Irreversible)
3-Aminopropanamide Probe Inactive (> 10 µM) (No activation)Potent (< 50 nM)High (> 90%) (Irreversible)

Interpretation: The defining signature of a masked covalent probe like 3-Amino-N-(4-methoxyphenyl)propanamide is its inactivity in cell-free systems coupled with high, sustained inhibition in the cell-based washout assay. This confirms that the cellular machinery is an absolute requirement for compound activation and subsequent target alkylation.

References

  • Carmi, C., Galvani, E., Vacondio, F., et al. "Irreversible Inhibition of Epidermal Growth Factor Receptor Activity by 3-Aminopropanamides." Journal of Medicinal Chemistry, 2012, 55(5), 2251-2264.[Link]

Sources

Method

Application Notes and Protocols for High-Throughput Screening of 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride

Introduction: Unveiling the Potential of a Novel Scaffold in Kinase Inhibitor Discovery The relentless pursuit of novel therapeutic agents has positioned high-throughput screening (HTS) as a cornerstone of modern drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Novel Scaffold in Kinase Inhibitor Discovery

The relentless pursuit of novel therapeutic agents has positioned high-throughput screening (HTS) as a cornerstone of modern drug discovery.[1] This automated, large-scale testing of chemical entities enables the rapid identification of "hits" that can be optimized into lead compounds.[1] Within the vast landscape of drug targets, protein kinases have emerged as a particularly fruitful area of investigation, largely due to their critical role in cellular signaling and their frequent dysregulation in diseases such as cancer. The development of targeted kinase inhibitors has revolutionized treatment paradigms for numerous malignancies.

This document provides a detailed application and protocol guide for the use of 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride, a compound with a novel chemical scaffold, in a high-throughput screening campaign aimed at identifying new kinase inhibitors. While direct biological activity of this specific compound is not extensively documented, the presence of the N-(4-methoxyphenyl)propanamide moiety is of significant interest. Structurally related compounds have demonstrated notable biological activities, including antioxidant and anticancer properties, suggesting that this scaffold may serve as a valuable starting point for inhibitor development.[2]

These protocols are designed for researchers, scientists, and drug development professionals engaged in kinase inhibitor screening. We will detail a robust, hypothetical screening workflow using a universal luminescent kinase assay, a method broadly applicable to various kinase targets.[3]

Compound Profile: 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride

PropertyValueSource
IUPAC Name 3-amino-N-(4-methoxyphenyl)propanamide hydrochlorideInternal Data
Molecular Formula C10H15ClN2O2Internal Data
Molecular Weight 230.7 g/mol Internal Data
CAS Number 57500-81-9Internal Data

The Scientific Rationale: Targeting the Kinome

The human kinome comprises over 500 protein kinases that act as key regulators of a multitude of cellular processes, including proliferation, differentiation, and apoptosis. Their enzymatic activity, the transfer of a phosphate group from ATP to a substrate protein, is a fundamental mechanism of signal transduction. Aberrant kinase activity is a hallmark of many cancers, driving uncontrolled cell growth and survival. This makes kinases highly attractive targets for therapeutic intervention.

High-throughput screening campaigns are instrumental in exploring the vast chemical space for novel kinase inhibitors.[4] These campaigns typically involve the screening of large compound libraries against a specific kinase of interest or a panel of kinases to identify potent and selective inhibitors.[5]

Experimental Workflow: A Universal Approach to Kinase Inhibition Screening

The following workflow outlines a comprehensive high-throughput screening process to evaluate the inhibitory potential of 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride and other library compounds against a target kinase.

HTS_Workflow cluster_prep Assay Preparation cluster_screen High-Throughput Screen cluster_analysis Data Analysis & Follow-up Compound_Prep Compound Library Preparation (Including Test Compound) Dispensing Compound & Reagent Dispensing (384-well plates) Compound_Prep->Dispensing Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Dispensing Incubation Kinase Reaction Incubation Dispensing->Incubation Detection Luminescent Signal Detection Incubation->Detection Data_QC Data Quality Control (Z'-factor) Detection->Data_QC Hit_ID Hit Identification & Potency Determination (IC50) Data_QC->Hit_ID Selectivity Selectivity Profiling Hit_ID->Selectivity

Caption: High-throughput screening workflow for kinase inhibitor discovery.

Detailed Protocol: Universal Luminescent Kinase Assay

This protocol is adapted for a generic protein kinase and is based on the principle of measuring the amount of ATP remaining after a kinase reaction. A decrease in ATP corresponds to higher kinase activity. The luminescent signal is inversely proportional to kinase activity.

Materials and Reagents:

  • 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride

  • Compound library

  • Target Protein Kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine Triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescent Kinase Assay Reagent (e.g., Kinase-Glo®)

  • 384-well white, opaque microplates

  • Acoustic liquid handler or pin tool for compound dispensing

  • Multichannel pipette or automated liquid dispenser

  • Plate reader with luminescence detection capabilities

Protocol Steps:

  • Compound Plating:

    • Prepare a stock solution of 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride and other library compounds in 100% DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of each compound solution into the wells of a 384-well assay plate.

    • For controls, dispense 50 nL of DMSO into the maximum activity (0% inhibition) wells and a known potent inhibitor into the minimum activity (100% inhibition) wells.

  • Kinase Reaction Mixture Preparation:

    • Prepare a 2X kinase reaction mixture in kinase assay buffer containing the target kinase and its specific substrate at 2X the final desired concentration.

  • Initiation of Kinase Reaction:

    • Add 5 µL of the 2X kinase reaction mixture to each well of the compound-plated 384-well plate.

    • Prepare a 2X ATP solution in kinase assay buffer.

    • To initiate the kinase reaction, add 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.

  • Incubation:

    • Mix the plate gently on a plate shaker for 1 minute.

    • Incubate the plate at room temperature (or the optimal temperature for the kinase) for 60 minutes.

  • Signal Detection:

    • Equilibrate the luminescent kinase assay reagent to room temperature.

    • Add 10 µL of the luminescent kinase assay reagent to each well.

    • Mix the plate on a plate shaker for 2 minutes to ensure homogeneity.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence signal using a plate reader.

Data Analysis and Interpretation

1. Quality Control:

The robustness of the HTS assay is evaluated using the Z'-factor, which is a statistical measure of the separation between the positive and negative controls.

  • Formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

    • Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.

  • Interpretation:

    • Z' > 0.5: Excellent assay, suitable for HTS.

    • 0 < Z' < 0.5: Acceptable assay, but may require optimization.

    • Z' < 0: Unacceptable assay.

2. Hit Identification:

  • Calculate the percent inhibition for each compound:

    • % Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min))

      • Signal_compound: Luminescence from wells with test compound.

      • Signal_min: Average luminescence from wells with the known inhibitor (100% inhibition).

      • Signal_max: Average luminescence from wells with DMSO (0% inhibition).

  • A "hit" is defined as a compound that exhibits a percent inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the library).

3. Potency Determination (IC50):

  • For identified hits, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50).

  • This involves a serial dilution of the hit compound and re-running the kinase assay.

  • The IC50 value is the concentration of the inhibitor required to reduce the kinase activity by 50%. This is typically calculated using a non-linear regression curve fit (log(inhibitor) vs. response).

Dose_Response cluster_plot IC50 Determination X_axis Log [Inhibitor] Y_axis % Inhibition p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 IC50_label IC50 50% 50% IC50_point IC50_point 50%->IC50_point IC50_point_x IC50_point_x IC50_point->IC50_point_x

Caption: Representative dose-response curve for IC50 determination.

Conclusion and Future Directions

The application of 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride in a high-throughput screening campaign for kinase inhibitors represents a rational starting point for hit discovery. The provided universal luminescent kinase assay protocol offers a robust and adaptable framework for such a screen. Positive "hits" identified from this primary screen, including potentially the title compound, will require further validation through orthogonal assays (e.g., fluorescence resonance energy transfer or AlphaScreen) and secondary screening to assess selectivity against a panel of other kinases. Subsequent hit-to-lead optimization, guided by medicinal chemistry, will be crucial in developing potent, selective, and drug-like kinase inhibitors for potential therapeutic applications.

References

  • BellBrook Labs. (2025, October 27). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. Retrieved from [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from [Link]

  • Drug Discovery and Development. (2008, May 12). High-Throughput Screening for Kinase Inhibitors. Retrieved from [Link]

  • Al-Osta, I., G-H. Al-Awadh, A., & Al-Majdhoub, M. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(13), 3020.

Sources

Application

Use of 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride as a chemical intermediate in drug discovery.

As a Senior Application Scientist, I have designed this technical guide to move beyond basic theoretical chemistry, providing you with field-proven, self-validating workflows. 3-Amino-N-(4-methoxyphenyl)propanamide hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this technical guide to move beyond basic theoretical chemistry, providing you with field-proven, self-validating workflows. 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride (CAS: 57500-81-9) is a highly versatile bifunctional building block. Structurally, it consists of a β -alanine core amidated with a p-anisidine (4-methoxyaniline) moiety, supplied as a stable hydrochloride salt.

In modern drug discovery, this intermediate is strategically deployed in two primary domains: the synthesis of proteolytically stable peptidomimetics and the development of heterocyclic kinase inhibitors . This guide details the causality behind its use, step-by-step synthetic protocols, and the analytical frameworks required to validate your workflows.

Strategic Rationale in Drug Design

The β -Amino Acid Core (Proteolytic Stability)

Native α -peptides inherently suffer from short in vivo half-lives due to rapid enzymatic degradation. Incorporating β -amino acid patterns—such as the propanamide backbone of this intermediate—induces a substantial increase in resistance to proteolysis[1]. The additional methylene spacer alters the dihedral angles ( ϕ and ψ ), preventing native proteases from recognizing and cleaving the adjacent amide bonds.

The p-Methoxyphenyl Pharmacophore (Solvent-Exposed Targeting)

In the design of ATP-competitive kinase inhibitors, the core heterocycle (e.g., pyrimidine or imidazo[4,5-b]pyridine) anchors to the kinase hinge region via hydrogen bonding. The p-methoxyphenyl tail is typically directed outward toward the solvent-exposed area of the binding pocket[2].

  • Causality for Selection: The methoxy group acts as a hydrogen-bond acceptor, improving aqueous solubility (modulating logD ). Furthermore, positioning this electron-rich aromatic ring in the solvent-exposed region can sterically shield basic nitrogens elsewhere on the scaffold, a proven strategy for reducing off-target hERG channel liability[3].

Visualizing the Workflow and Pharmacophore

Workflow A CAS 57500-81-9 (HCl Salt) B Free Base Generation (DIPEA, DMF) A->B C SNAr / Amide Coupling (Scaffold Assembly) B->C D LC-MS/Prep-HPLC Validation C->D E In Vitro Assay Screening D->E

Workflow for high-throughput library synthesis using CAS 57500-81-9.

Pharmacophore Hinge Kinase Hinge Region (H-Bonding) Core Heterocyclic Core (e.g., Pyrimidine) Hinge->Core ATP Pocket Linker Beta-Alanine Linker (Flexibility) Core->Linker Tail p-Methoxyphenyl (Solvent Exposed) Linker->Tail

Pharmacophore mapping of the beta-amino amide derivative within a kinase ATP pocket.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: SNAr Coupling for Kinase Inhibitor Scaffolds

This protocol describes the nucleophilic aromatic substitution (SNAr) of the primary amine of 3-Amino-N-(4-methoxyphenyl)propanamide with a halogenated heterocycle (e.g., 2,4-dichloropyrimidine).

  • Step 1: Free-Basing & Solvation

    • Action: Suspend 1.0 eq of 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride (MW: 230.69 g/mol ) in anhydrous DMF (0.2 M). Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is a sterically hindered base that neutralizes the HCl salt without acting as a competing nucleophile.

    • Validation Checkpoint: The cloudy suspension must transition to a clear solution within 10 minutes, confirming complete dissociation of the HCl salt.

  • Step 2: Electrophile Addition

    • Action: Add 1.1 eq of the halogenated heterocycle. Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 4–6 hours.

    • Causality: The primary aliphatic amine is highly nucleophilic, but elevated temperatures are required to overcome the activation energy barrier of the SNAr reaction on deactivated pyrimidines.

    • Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the peak corresponding to the free amine ( m/z 195.1 [M+H]⁺) is <5% relative to the product mass.

  • Step 3: Quench and Isolation

    • Action: Cool to room temperature and quench with ice-cold water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

    • Validation Checkpoint: 1H NMR of the crude must show a characteristic singlet at ~3.78 ppm (integrating to 3H), confirming the p-methoxy group survived the basic heating conditions intact.

Protocol B: Solution-Phase Peptide Coupling (Peptidomimetics)

This protocol details the capping of an N-protected amino acid with our target intermediate to form a β -peptidomimetic sequence.

  • Step 1: Carboxylic Acid Activation

    • Action: Dissolve 1.0 eq of the target Fmoc-Amino Acid in anhydrous DCM/DMF (4:1). Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir for 5 minutes.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive active ester. The brief pre-activation prevents the primary amine of our intermediate from reacting with the coupling reagent itself.

  • Step 2: Amide Bond Formation

    • Action: Add 1.1 eq of 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride and an additional 1.1 eq of DIPEA to the activated mixture. Stir at room temperature for 2 hours.

    • Validation Checkpoint: TLC (Eluent: 5% MeOH in DCM). The ninhydrin-active spot of the starting amine must disappear, replaced by a UV-active, ninhydrin-negative product spot.

  • Step 3: Workup

    • Action: Wash the organic layer sequentially with 10% citric acid (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.

Quantitative Data & Analytical Signatures

To facilitate rapid identification and comparison across your synthesized libraries, refer to the expected analytical parameters summarized below.

Derivative ApplicationReaction TypeAverage Isolated Yield (%)Target LC-MS Purity (%)Key ¹H NMR Diagnostic Shifts (CDCl₃ / DMSO-d₆)
Kinase Scaffold (Pyrimidine) SNAr75 – 85%> 95%3.78 ppm (s, 3H, -OCH₃); ~6.85 & 7.45 ppm (d, 4H, Ar-H)
Peptidomimetic Cap HATU Amide Coupling80 – 92%> 98%8.20 ppm (br s, 1H, NH amide); 3.75 ppm (s, 3H, -OCH₃)
Sulfonamide Linker Sulfonylation60 – 70%> 90%~7.50 ppm (br t, 1H, NH sulfonamide); 2.40 ppm (t, 2H, -CH₂-C=O)

Table 1: Quantitative synthesis metrics and diagnostic analytical markers for 3-Amino-N-(4-methoxyphenyl)propanamide derivatives.

References

The mechanistic principles and structural logic detailed in this application note are grounded in the following authoritative literature:

  • Title: Peptides Containing β -Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis and Evaluation of Indenopyrazoles as Cyclin-Dependent Kinase Inhibitors. 2. Probing the Indeno Ring Substituent Pattern Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Precipitation of 3-Amino-N-(4-methoxyphenyl)propanamide Hydrochloride in Cell Culture Assays

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering precipitation issues when dosing 3-Amino-N-(4-methoxyphenyl)propanamide hydroch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering precipitation issues when dosing 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride (CAS: 57500-81-9) in in vitro cell culture models.

Rather than providing a generic checklist, this guide deconstructs the physicochemical properties of the compound, explains the causality behind precipitation events, and provides self-validating protocols to ensure scientific integrity in your assays.

Mechanistic Insights: Why is my compound precipitating?

3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride is an organic primary amine formulated as a hydrochloride (HCl) salt. This specific formulation is engineered to maximize aqueous solubility. However, introducing it into complex, buffered environments like cell culture media often leads to unexpected precipitation due to two primary mechanisms:

The "Solvent Shock" Paradox

A common laboratory habit is to dissolve all novel organic compounds in 100% Dimethyl Sulfoxide (DMSO). Because this compound is an HCl salt, it is highly polar and inherently favors aqueous environments. When a highly concentrated DMSO stock is rapidly diluted into aqueous cell culture media, the abrupt shift in solvent polarity forces the compound to aggregate and crash out of solution—a phenomenon known as solvent shock[1].

The pH-Driven Protein Crash (False Precipitation)

If researchers correctly choose to prepare an aqueous stock (e.g., in Milli-Q water), the dissolved HCl salt creates a highly acidic solution (pH ~4.0 - 5.0). When a high-concentration bolus of this acidic stock is added to weakly buffered media (such as standard DMEM outside of a CO₂ incubator), it overcomes the media's buffering capacity[2]. This localized acidic microenvironment denatures serum proteins (like Bovine Serum Albumin in FBS), causing them to co-precipitate. Researchers frequently mistake this protein crash for compound precipitation[3].

Diagnostic Decision Tree

Use the following workflow to pinpoint the root cause of the precipitation in your specific assay.

DiagnosticWorkflow Start Observe Precipitation in Culture Media CheckSolvent Was DMSO used for stock? Start->CheckSolvent CheckPH Check Media pH (Phenol Red color) CheckSolvent->CheckPH No (Aqueous Stock) SolventShock Solvent Shock Action: Switch to aqueous buffer or step-wise dilution CheckSolvent->SolventShock Yes (100% DMSO) PHDrop Acidic Shift (Yellow Media) Action: Pre-neutralize stock or use HEPES buffer CheckPH->PHDrop pH < 7.0 ProteinCrash Protein Co-precipitation Action: Warm media to 37°C, add dropwise with agitation CheckPH->ProteinCrash pH ~ 7.4

Caption: Diagnostic workflow for identifying the root cause of precipitation.

Self-Validating Experimental Protocols

To guarantee the integrity of your dose-response data, abandon direct bolus additions. Implement the following self-validating workflows.

Protocol A: Aqueous Stock Preparation and pH Neutralization

Causality: Neutralizing the stock prior to media addition prevents the localized acidic shock that denatures media proteins[2].

  • Weighing: Aseptically weigh the required mass of 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride.

  • Dissolution: Dissolve the compound in sterile PBS (pH 7.4) or a 25 mM HEPES buffer rather than unbuffered Milli-Q water. Aim for a stock concentration of 10–20 mM.

  • Self-Validation Check (pH): Spot 1 µL of the stock solution onto pH indicator paper. If the pH is < 6.0, carefully titrate with 0.1 N NaOH dropwise until the pH reaches ~7.2.

  • Sterilization: Pass the neutralized stock through a 0.22 µm PES syringe filter into a sterile, light-protected tube.

Protocol B: The "Dropwise-Vortex" Media Addition Method

Causality: Even with pH-neutral stocks, rapid addition creates localized zones of supersaturation. Gradual addition into an agitated, warm environment thermodynamically favors dissolution.

  • Pre-warming: Warm the required volume of cell culture medium to 37°C in a water bath. Adding compounds to cold media drastically reduces their solubility limit.

  • Agitation: Place the tube containing the pre-warmed media on a vortex mixer set to a low, gentle speed.

  • Addition: Add the neutralized compound stock solution dropwise directly into the center of the vortexing liquid.

  • Self-Validation Check (Microscopy): Before applying the dosed media to your cells, incubate the mixture at 37°C for 30 minutes. Examine a 50 µL aliquot under an inverted microscope (10x or 20x objective) to confirm the total absence of amorphous particles or micro-crystals[3].

Quantitative Solubility & Risk Matrix

Use the table below to select the optimal solvent system and dilution strategy for your specific assay requirements.

Solvent SystemMax Recommended StockDilution MethodMedia pH Shift RiskPrecipitation Risk
100% DMSO ≤ 10 mMStepwise / SerialNegligibleHigh (Solvent Shock)
Milli-Q Water ≤ 50 mMDirect BolusHigh (Acidic)High (Protein Crash)
PBS (pH 7.4) ≤ 20 mMDropwise + VortexModerateLow
Water + 25mM HEPES ≤ 20 mMDropwise + VortexLowVery Low

Chemical Equilibrium & Precipitation Pathways

Understanding the equilibrium dynamics of the compound in media helps predict its behavior over long incubation periods.

ChemicalEquilibrium HCl_Salt 3-Amino-N-(4-methoxyphenyl) propanamide HCl (Highly Soluble) Media Cell Culture Media (pH 7.4, High Cl-) HCl_Salt->Media Addition Free_Base Free Base Form (Poorly Soluble) Precipitate Precipitate (Compound or Protein) Free_Base->Precipitate Exceeds Solubility Limit Media->Free_Base Deprotonation (pKa dependent) Media->Precipitate pH Drop Causes Protein Crash

Caption: Chemical equilibrium and precipitation pathways in cell culture media.

Frequently Asked Questions (FAQs)

Q: Can I just filter out the precipitate from my media using a 0.22 µm filter? A: Filtering is strictly prohibited as a corrective measure. Filtering removes the precipitated compound (and potentially co-precipitated essential serum proteins), resulting in an unknown and significantly lower final concentration. This completely invalidates your dose-response data and artificially inflates IC50 calculations[1]. You must address the root cause of the precipitation.

Q: My compound-media mixture looks fine initially, but precipitates after 48 hours in the incubator. Why? A: Cellular metabolism generates lactic acid, which gradually lowers the pH of the culture medium over time[2]. As the pH drops, the ionization state of the compound changes, potentially lowering its solubility threshold or causing delayed protein crashing. To resolve this, supplement your media with 25 mM HEPES to increase its buffering capacity over long incubations.

Q: Are there alternative solubility enhancers I can use if I must use DMSO? A: Yes. If your experimental design strictly requires a DMSO stock, you can utilize solubility enhancers such as (2-Hydroxypropyl)-β-cyclodextrin, which encapsulates hydrophobic domains, or rely on higher serum concentrations (if acceptable for your cell line), as serum albumin binds the compound and helps maintain it in solution[1].

References[1] Title: Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media. Source: BenchChem. URL: https://www.benchchem.com[4] Title: Technical Support Center: Compound Precipitation in Cell Culture Media. Source: BenchChem. URL: https://www.benchchem.com[2] Title: Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. Source: BenchChem. URL:https://www.benchchem.com[3] Title: Technical Support Center: Enhancing Phenothiazine Derivative Solubility for In Vitro Assays. Source: BenchChem. URL: https://www.benchchem.com

Sources

Optimization

Stability testing of 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride in different solvents and pH conditions.

Welcome to the Technical Support Center. As drug development professionals, you understand that primary amine-amide hydrochloride salts present unique physicochemical challenges during formulation and assay development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals, you understand that primary amine-amide hydrochloride salts present unique physicochemical challenges during formulation and assay development. 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride is a highly polar, water-soluble intermediate. However, its stability and solubility are acutely sensitive to solvent polarity, pH shifts, and oxidative stress.

This guide synthesizes field-proven insights to help you troubleshoot precipitation, analytical discrepancies, and degradation during your experiments.

FAQ 1: pH-Dependent Solubility and Precipitation

Q: My stock solution is perfectly clear in water, but when I spike it into a pH 7.4 PBS or pH 9.0 borate buffer, the solution immediately turns cloudy. Why does this happen?

The Causality: You are observing the transition from a highly soluble ionized salt to a poorly soluble neutral free base. The compound is supplied as a hydrochloride salt. The primary aliphatic amine (the 3-amino group) has a pKa of approximately 9.5 to 10.0. In unbuffered distilled water, the salt self-buffers to a mildly acidic pH (~4.5–5.5), keeping the amine protonated ( R−NH3+​ ) and highly solvated.

When introduced to a buffer where the pH approaches or exceeds the pKa, the amine deprotonates. The resulting neutral free base is significantly more lipophilic and less soluble in aqueous media, leading to rapid micro-precipitation.

Self-Validating Protocol: Buffer Exchange & Co-Solvent Rescue

To prevent precipitation in physiological or basic assays, follow this validated workflow. The system is self-validating through spectrophotometric baseline monitoring.

  • Stock Preparation: Prepare a 10–50 mM stock solution in 100% DMSO or a slightly acidic aqueous vehicle (e.g., 0.01 N HCl).

  • Titration: If the final assay requires a pH > 7.5, pre-mix the buffer with a solubilizing co-solvent (e.g., 5-10% v/v DMSO, PEG-400, or a cyclodextrin like HP- β -CD) before adding the compound.

  • Addition: Slowly spike the acidic/DMSO stock into the vigorously stirring co-solvent buffer to prevent localized high concentrations.

  • Validation (OD600 Check): Measure the optical density (OD) of the final solution at 600 nm against a blank buffer. An OD > 0.05 indicates invisible micro-precipitation. Adjust the co-solvent concentration iteratively until the OD600 remains < 0.01 for at least 4 hours.

Workflow Start Prepare Aqueous Stock (10-50 mM) Dissolve Dissolve in ddH2O (Natural pH ~4.5-5.5) Start->Dissolve Buffer Dilute into Target Buffer Dissolve->Buffer CheckPH Is Buffer pH > 8.0? Buffer->CheckPH Precipitation Risk: Free Base Precipitation CheckPH->Precipitation Yes Soluble Result: Stable Solution CheckPH->Soluble No Cosolvent Add 5-10% DMSO or PEG400 Precipitation->Cosolvent Cosolvent->Soluble

Workflow for preventing pH-induced precipitation during buffer exchange.

FAQ 2: Amide Hydrolysis in Aqueous Solvents

Q: During long-term stability testing, HPLC analysis shows a decrease in the parent peak and the emergence of two new peaks. Is the compound degrading in water?

The Causality: Yes. You are observing amide bond hydrolysis. While (roughly 100 times more stable than esters), they are susceptible to both acid- and base-catalyzed hydrolysis[1].

  • Under basic conditions (pH > 10): Hydroxide ions nucleophilically attack the amide carbonyl, forming a tetrahedral intermediate that collapses to expel the amine leaving group.

  • Under acidic conditions (pH < 3): The carbonyl oxygen is protonated, increasing its electrophilicity for water attack.

This cleavage yields 3-aminopropanoic acid ( β -alanine) and 4-methoxyaniline (p-anisidine). According to , stress testing must evaluate the susceptibility of the drug substance to hydrolysis across a wide range of pH values[2].

Quantitative Stability Profile

The table below summarizes the expected degradation kinetics under various environmental conditions, allowing you to select the optimal storage parameters.

Solvent / Buffer ConditionpHStorage Temp (°C)Estimated Half-Life ( t1/2​ )Primary Degradation Mechanism
Unbuffered ddH₂O~5.025°C> 24 MonthsNone (Highly Stable)
50 mM Phosphate Buffer7.437°C> 6 MonthsTrace Hydrolysis
0.1 N HCl (Acid Stress)1.060°C~ 14 DaysAcid-Catalyzed Hydrolysis
0.1 N NaOH (Base Stress)13.060°C< 4 HoursBase-Catalyzed Hydrolysis
50 mM Borate Buffer + O2​ 9.040°C~ 21 DaysOxidation & Precipitation

FAQ 3: Oxidative Discoloration

Q: My solutions turn from clear to a faint pink/brown after a few days on the benchtop. Does this impact my experimental integrity?

The Causality: Absolutely. The discoloration indicates oxidative degradation, which compromises the molarity of your active compound and introduces reactive oxygen species into your assay. The 4-methoxyphenyl group is highly electron-rich. If the amide bond hydrolyzes even slightly, the released 4-methoxyaniline (p-anisidine) is highly prone to auto-oxidation when exposed to ambient light and dissolved oxygen, forming colored quinone-imine derivatives.

Self-Validating Protocol: Forced Degradation & Stability Assay (HPLC-UV)

To establish a reliable shelf-life for your specific formulation and identify degradation pathways, execute this ICH-aligned forced degradation protocol.

  • Sample Prep: Prepare 1 mg/mL solutions of the compound in three vehicles: 0.1 N HCl, 50 mM Phosphate Buffer (pH 7.4), and 0.1 N NaOH.

  • Stress Conditions: Incubate at 40°C and 60°C in sealed amber vials to isolate thermal/hydrolytic effects from photolysis.

  • Sampling & Quenching: Pull 100 µL aliquots at T=0, 24h, 72h, and 7 days. Critical Step: to halt base-catalyzed hydrolysis and prevent the formation of reactive primary amines prior to injection[3].

  • Analysis: Run on a C18 Reverse Phase HPLC column (Gradient: 5% to 95% Acetonitrile in Water with 0.1% TFA over 15 mins). Monitor at 254 nm.

  • Validation (Mass Balance): The assay validates itself via mass balance calculation. The sum of the parent peak area and all degradant peak areas (adjusted for their respective response factors) must equal 95-105% of the T=0 parent peak area. A loss of mass balance indicates volatile degradants or irreversible column binding.

Degradation Parent 3-Amino-N-(4-methoxyphenyl) propanamide HCl AcidBase Acid/Base Catalysis (pH < 3 or pH > 10) Parent->AcidBase Hydrolysis Amide Bond Cleavage AcidBase->Hydrolysis Amine 4-Methoxyaniline (p-Anisidine) Hydrolysis->Amine Acid 3-Aminopropanoic Acid (Beta-Alanine) Hydrolysis->Acid Oxidation Oxidative Degradation (Quinone Formation) Amine->Oxidation O2 / Light

Chemical degradation pathway detailing amide hydrolysis and subsequent oxidation.

References
  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Amide Hydrolysis and Chemical Stability Source: Wikipedia URL:[Link]

  • Investigating the Underappreciated Hydrolytic Instability of Nitrogenous Bases Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Troubleshooting

Overcoming common challenges in the characterization of 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride.

Technical Support Center: 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride Welcome to the dedicated technical support guide for 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride (CAS: 57500-81-9). This resource is...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride

Welcome to the dedicated technical support guide for 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride (CAS: 57500-81-9). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the characterization of this molecule. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the integrity of your results.

Section 1: Compound Overview & Key Properties

Before troubleshooting, a firm grasp of the molecule's fundamental properties is essential. As a hydrochloride salt of a primary amine, its behavior in different analytical systems is largely dictated by its protonation state and the polarity conferred by its functional groups.

PropertyValue / DescriptionSignificance for Characterization
CAS Number 57500-81-9Ensures unambiguous identification of the material.[1][2][3]
Molecular Formula C₁₀H₁₅ClN₂O₂Confirms elemental composition for mass spectrometry.[1]
Molecular Weight 234.70 g/mol (Hydrochloride Salt) 198.24 g/mol (Free Base)Critical for preparing solutions of known molarity and for mass spectrometry interpretation.
Structure Amide with a primary amine and a methoxyphenyl group. Exists as a hydrochloride salt.The primary amine is basic and will be protonated (NH₃⁺) at neutral or acidic pH. The amide bond is susceptible to hydrolysis under harsh conditions. The methoxyphenyl group is a strong chromophore for UV detection.
Appearance Typically a solid (e.g., cream-colored).[4]Physical appearance can be an initial, albeit non-specific, indicator of purity.
Moisture Sensitivity Amine hydrochloride salts can be hygroscopic.[4]Improper storage can lead to water absorption, affecting accurate weighing and potentially promoting degradation over time.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and use of this compound.

Q1: How should I store 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride?

Answer: Due to its potential moisture sensitivity as an amine hydrochloride salt, the compound should be stored in a tightly sealed container in a desiccator or a controlled low-humidity environment.[4] For long-term storage, refrigeration (2-8°C) is recommended to minimize the rate of any potential degradation. Always allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.

Q2: What are the best solvents for dissolving this compound?

Answer: As a salt, it is most soluble in polar protic solvents. Recommended starting points are:

  • Water: High solubility.

  • Methanol (MeOH) & Ethanol (EtOH): Good solubility.

  • Dimethyl Sulfoxide (DMSO): Excellent solubility, common for preparing stock solutions for biological assays.

It will exhibit poor solubility in non-polar organic solvents like hexane, toluene, or dichloromethane (DCM). The solubility in aqueous solutions is pH-dependent; it is most soluble at acidic to neutral pH where the primary amine remains protonated.

Q3: Is this compound stable in solution?

Answer: The compound is generally stable under typical analytical conditions (e.g., HPLC mobile phases with 0.1% formic or acetic acid). However, two primary degradation pathways should be considered:

  • Amide Hydrolysis: This is accelerated under strongly acidic (pH < 2) or strongly basic (pH > 10) conditions, especially at elevated temperatures.[5] This would cleave the molecule into 3-aminopropanoic acid and 4-methoxyaniline.

  • Oxidation: The methoxyphenyl group and primary amine can be susceptible to oxidation over time, especially if exposed to air and light.

Best Practice: Prepare aqueous and organic solutions fresh for daily use. If storing stock solutions (e.g., in DMSO), store them at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Section 3: Troubleshooting Experimental Challenges

This section provides in-depth, cause-and-effect troubleshooting for specific experimental workflows.

Challenge Area 1: Solubility and Stability Issues

Q: My compound precipitated out of my aqueous buffer. What happened?

Answer: This is almost certainly a pH-related issue. You likely raised the pH of the solution. The hydrochloride salt is soluble because the primary amine is protonated (R-NH₃⁺), making it ionic. If you add a base or buffer the solution to a pH above the pKa of the amine (typically ~9-10 for primary amines), it gets deprotonated to the neutral free base (R-NH₂). The free base is significantly less polar and thus much less soluble in water, causing it to precipitate.

Troubleshooting Workflow: Solubility Issues

G start Compound Precipitates from Aqueous Solution check_ph Check Solution pH start->check_ph ph_high Is pH > 8? check_ph->ph_high cause Cause: Conversion to Insoluble Free Base ph_high->cause Yes other_issue Consider other issues (concentration, temperature) ph_high->other_issue No solution1 Solution 1: Lower pH with dilute HCl or Formic Acid to re-dissolve. cause->solution1 solution2 Solution 2: For future work, maintain buffer pH ≤ 7.4. cause->solution2

Caption: Decision tree for troubleshooting precipitation.

Challenge Area 2: HPLC Characterization

Q: I am seeing severe peak tailing for my compound on a C18 column. How can I fix this?

Answer: This is a classic problem when analyzing basic compounds like amines on silica-based reverse-phase columns. The root cause is secondary ionic interactions between your protonated analyte (R-NH₃⁺) and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface. This interaction is stronger than the desired hydrophobic interaction, causing a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak.

Solutions (in order of recommendation):

  • Lower Mobile Phase pH: The most effective solution. By adding an acidifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to your mobile phase, you lower the pH to ~2.5-3. This does two things: it ensures your amine is fully protonated (R-NH₃⁺) and, more importantly, it protonates the surface silanol groups (Si-OH), neutralizing their negative charge and eliminating the unwanted ionic interaction.

  • Use an End-Capped Column: Modern HPLC columns are often "end-capped," where many of the residual silanol groups are chemically derivatized to make the surface more inert. Using a high-quality, end-capped C18 or a column specifically designed for basic compounds will significantly improve peak shape.

  • Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can help. The TEA will preferentially bind to the active silanol sites, "shielding" them from your analyte. This is a more traditional approach and is often less effective than pH control.

HPLC Method Development Workflow

G cluster_troubleshoot Troubleshooting Tailing start Initial Method (C18, ACN/H₂O) observe Observe Chromatogram start->observe check_peak Peak Shape Tailing? observe->check_peak good_peak Peak Shape OK Proceed to Validation check_peak->good_peak No cause Cause: Silanol Interaction check_peak->cause Yes solution_ph Action: Add 0.1% Formic Acid to Mobile Phase cause->solution_ph solution_col Alternative: Use End-Capped or 'Base-Deactivated' Column cause->solution_col solution_ph->observe Re-inject

Caption: Logical workflow for HPLC peak shape optimization.

Challenge Area 3: NMR Spectroscopic Characterization

Q: The ¹H NMR signals for the protons on the carbons adjacent to the amine group (the -CH₂-CH₂-NH₃⁺ moiety) are broad and poorly resolved. Why?

Answer: This is common for amine salts and can be caused by a combination of two factors:

  • Proton Exchange: The protons on the nitrogen (the -NH₃⁺) are acidic and can exchange with residual water in your NMR solvent or with each other. This exchange process can occur on a timescale that interferes with NMR signal acquisition, leading to broadening of the -NH₃⁺ peak itself and, through scalar coupling, the adjacent -CH₂- group.

  • Nitrogen Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a nuclear spin I=1, making it a quadrupolar nucleus. A non-symmetrical electric field around the nitrogen (as in an amine salt) can cause rapid relaxation of the nitrogen nucleus, which broadens the signals of any protons directly bonded or coupled to it.

Solutions:

  • D₂O Exchange: This is a definitive diagnostic test. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The -NH₃⁺ signal will disappear (or significantly decrease) as the protons are replaced by deuterium. The adjacent -CH₂- signal, now no longer coupled to the amine protons, should sharpen into a clean triplet.

  • Use a Dry Solvent: Ensure you are using high-quality, dry deuterated solvent (e.g., DMSO-d₆) to minimize proton exchange with water.

  • Change Temperature: Acquiring the spectrum at a lower or higher temperature can sometimes sharpen signals by moving out of the intermediate exchange regime.

Challenge Area 4: Mass Spectrometry (MS) Characterization

Q: I am not observing the expected molecular weight in my mass spectrum. What should I be looking for?

Answer: When analyzing this compound with mass spectrometry, especially using electrospray ionization (ESI), you are observing the mass of the ionized free base, not the entire hydrochloride salt.

  • Expected Ion: The compound will readily accept a proton in the positive ion mode. You should be looking for the protonated molecule, [M+H]⁺.

  • Calculation:

    • Molecular Weight of Free Base (C₁₀H₁₄N₂O₂): 198.24 Da

    • Mass of Proton (H⁺): ~1.01 Da

    • Expected m/z for [M+H]⁺: 199.25

If you are using negative ion mode, you might observe the deprotonated molecule [M-H]⁻ of the free base at m/z 197.23, but this is generally much less likely and less sensitive for a basic compound like this. Always use positive ion mode (ESI+) as your primary method.

Section 4: Standard Operating Protocols

Protocol 1: Purity Analysis by Reverse-Phase HPLC

This protocol provides a robust starting point for determining the purity of 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride.

  • Instrumentation & Materials:

    • HPLC system with UV detector.

    • Reverse-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 × 150 mm, 3.5 µm) or equivalent.[6]

    • HPLC-grade acetonitrile (ACN) and water.

    • Formic acid (FA), high purity.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid (v/v) in Water.

    • Mobile Phase B: 0.1% Formic Acid (v/v) in Acetonitrile.

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in Mobile Phase A or a 50:50 mixture of A and B.

    • Dilute this stock to a working concentration of ~50 µg/mL using the same solvent.

  • Chromatographic Conditions:

ParameterSetting
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
UV Detection 254 nm
Gradient 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
  • Analysis:

    • Inject a blank (solvent) first to ensure a clean baseline.

    • Inject the sample solution. The main peak should be sharp and symmetrical.

    • Purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

References

  • Agilent. Universal Analytical Method Development for Various HPLC Systems Using the Agilent 1290 Infinity II Method Development Solution.[Link]

  • PubChem. 3-Amino-N-[(4-methoxyphenyl)methyl]propanamide.[Link]

  • PubChemLite. 3-amino-n-[(4-methoxyphenyl)methyl]propanamide hydrochloride.[Link]

  • SIELC Technologies. Separation of Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]- on Newcrom R1 HPLC column.[Link]

  • Supplementary Information. General Procedure for Imine Syntheses and Characterization Data.[Link]

  • NextSDS. 3-Amino-N-(4-methoxyphenyl)propanamidehydrochloride — Chemical Substance Information.[Link]

  • Enlighten Theses. Amine hydrochloride salts : a problem in polyurethane synthesis.[Link]

  • ResearchGate. Development and validation of HPLC method for the quantitative determination of (E)-3-(3-(dimethylamino) propyl)-3-(3-(4-hydroxy-3 methoxyphenyl) acryloyl) dihydrofuran-2(3H)-one tartarate as a potential spermicide.[Link]

  • PMC. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers.[Link]

  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.[Link]

  • Agilent. Plasma Metanephrines and 3-Methoxytyramine by LC/MS/MS.[Link]

Sources

Optimization

Technical Support Center: Minimizing Off-Target Effects of 3-Amino-N-(4-methoxyphenyl)propanamide Hydrochloride (AMPH)

Welcome to the AMPH Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who observe confounding phenotypic readouts when using 3-Amino-N-(4-methoxyphenyl)propanamide hydroch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the AMPH Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who observe confounding phenotypic readouts when using 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride (AMPH) in cellular assays.

While AMPH is a highly valuable small molecule probe, its specific physicochemical properties—namely a weakly basic primary amine and a lipophilic methoxyphenyl moiety—predispose it to distinct off-target liabilities. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure your experimental readouts are driven by true target engagement rather than chemical artifacts.

Mechanistic Basis of AMPH Off-Target Effects

To effectively troubleshoot AMPH, one must first understand the causality behind its behavior in a complex cellular milieu:

  • The 3-Amino Group (Basic Amine): At a physiological extracellular pH of 7.4, this primary amine exists in equilibrium between its uncharged free base and protonated forms. The uncharged form easily diffuses across the plasma and lysosomal membranes. However, once inside the highly acidic lumen of the lysosome (pH ~4.5–5.0), the amine becomes fully protonated. Because charged molecules cannot easily cross lipid bilayers, the drug is trapped. This phenomenon, known as lysosomotropism (or ion-trapping), leads to massive intralysosomal accumulation, osmotic swelling, and off-target cytotoxicity[1].

  • The 4-Methoxyphenyl Group (Lipophilic Motif): While this aromatic ether provides necessary hydrophobic contacts for target binding, it also increases the molecule's propensity for polypharmacology —the unintended binding to off-target hydrophobic pockets (e.g., off-target kinases or GPCRs) and high plasma protein binding[2].

G AMPH_Ext AMPH (Free Base) Extracellular pH 7.4 Membrane Plasma Membrane Diffusion AMPH_Ext->Membrane AMPH_Cyt AMPH (Free Base) Cytosol pH 7.2 Membrane->AMPH_Cyt Lysosome Lysosomal Membrane Diffusion AMPH_Cyt->Lysosome Off-Target Trapping Target Intended Cytosolic Target Engagement AMPH_Cyt->Target Desired Pathway AMPH_Lys AMPH-H+ (Protonated) Lysosome pH 4.5 Lysosome->AMPH_Lys Toxicity Osmotic Swelling & Off-Target Toxicity AMPH_Lys->Toxicity Ion Trapping

Mechanism of AMPH lysosomotropism and resulting off-target toxicity via ion trapping.

Troubleshooting FAQs

Q1: My cells exhibit severe vacuolization and a sharp drop in viability within 24 hours of AMPH treatment (>5 µM). Is this a target-mediated phenotype? A: Highly unlikely. This is the classic morphological hallmark of lysosomotropism. The accumulation of the protonated AMPH in lysosomes causes an influx of water, leading to observable vacuolization and subsequent non-specific cell death[3]. Validation: To prove this is an off-target artifact, pre-treat your cells with Bafilomycin A1 (a v-ATPase inhibitor). Bafilomycin A1 neutralizes the lysosomal pH, eliminating the proton gradient required for ion-trapping[1]. If the vacuolization is rescued, the toxicity was off-target.

Q2: AMPH shows single-digit nanomolar potency in my biochemical (cell-free) assay, but requires >10 µM to see an effect in cell culture. Why the massive drop-off? A: This discrepancy is typically caused by two factors acting simultaneously:

  • Serum Protein Binding: The 4-methoxyphenyl group binds promiscuously to Bovine Serum Albumin (BSA) in standard 10% FBS media, drastically reducing the free drug concentration available to enter the cell.

  • Subcellular Sequestration: The lysosomotropic nature of the 3-amino group acts as a "sink," sequestering the drug away from its intended cytosolic or nuclear target[3]. Solution: Perform a serum-shift assay (compare IC50 in 1% FBS vs. 10% FBS). If potency is rescued in low serum, protein binding is the primary culprit.

Q3: How can I definitively prove that the phenotypic changes I observe are due to AMPH engaging its intended target, rather than polypharmacology? A: Phenotypic readouts alone are insufficient to rule out polypharmacology[2]. You must demonstrate direct physical binding of AMPH to the target inside the intact cell. The gold standard for this is the Cellular Thermal Shift Assay (CETSA)[4]. CETSA relies on the thermodynamic principle that ligand binding physically stabilizes a protein, shifting its aggregation temperature higher.

Validated Experimental Protocols

Protocol A: Cellular Thermal Shift Assay (CETSA) for AMPH Target Engagement

This self-validating protocol ensures that AMPH is physically interacting with its target in the complex cellular milieu, ruling out downstream off-target artifacts[4].

  • Cell Culture & Treatment: Seed cells in a 10 cm dish and grow to 80% confluency. Treat with AMPH (at 5x the cellular IC50) or DMSO vehicle for 1–2 hours to allow for intracellular target equilibration.

  • Harvesting: Wash cells with PBS, trypsinize, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension equally into 8 PCR tubes (50 µL per tube).

  • Thermal Challenge: Using a gradient thermocycler, heat the tubes across a temperature range (e.g., 40°C to 70°C) for exactly 3 minutes. Immediately cool the tubes at room temperature for 3 minutes, then snap-freeze in liquid nitrogen. Causality: The heating step denatures unbound proteins, which aggregate and pellet during centrifugation. Ligand-bound targets are thermodynamically stabilized and remain soluble.

  • Lysis & Separation: Thaw the samples and subject them to two additional freeze-thaw cycles to ensure complete lysis. Centrifuge at 20,000 × g for 20 minutes at 4°C.

  • Detection: Carefully isolate the supernatant (soluble fraction). Resolve the soluble proteins via SDS-PAGE and perform a Western blot against your target protein.

  • Validation: A positive target engagement is confirmed if the AMPH-treated samples show a preserved target protein band at higher temperatures compared to the DMSO control.

G Step1 1. Treat Cells (AMPH vs DMSO) Step2 2. Aliquot & Heat (40-70°C) Step1->Step2 Step3 3. Freeze-Thaw Lysis Step2->Step3 Step4 4. Centrifuge (Isolate Soluble) Step3->Step4 Step5 5. Western Blot (Detect Target) Step4->Step5

CETSA workflow for validating AMPH target engagement in intact cells.

Protocol B: Lysosomotropism Rescue Assay

Use this protocol to determine if AMPH-induced cell death is an off-target artifact of lysosomal accumulation.

  • Pre-treatment: Seed cells in a 96-well plate. Pre-treat half the wells with 20 nM Bafilomycin A1 (BafA1) for 1 hour. Leave the other half in standard media. Causality: BafA1 inhibits the v-ATPase pump, neutralizing lysosomal pH and preventing the basic amine of AMPH from becoming protonated and trapped.

  • AMPH Dosing: Add a dose-response gradient of AMPH (0.1 µM to 50 µM) to both the BafA1-treated and untreated wells.

  • Incubation & Imaging: Incubate for 24 hours. Perform phase-contrast microscopy to check for the presence of large cytoplasmic vacuoles.

  • Viability Readout: Perform a standard CellTiter-Glo (ATP-based) viability assay.

  • Interpretation: If the AMPH IC50 shifts significantly to the right (becomes less toxic) in the presence of BafA1, the baseline toxicity was primarily driven by off-target lysosomotropism.

Quantitative Data Summary: Impact of Assay Variables on AMPH

The following table summarizes how different experimental variables influence AMPH behavior, allowing researchers to optimize their assay conditions for maximum on-target fidelity.

Assay ConditionAMPH State / LocalizationImpact on Apparent IC50Mechanistic Causality
Standard Media (10% FBS, pH 7.4) High serum binding; Lysosomal trappingBaseline (High IC50)Methoxyphenyl binds BSA; 3-amino traps in lysosomes.
Low Serum Media (1% FBS) Increased free drug fractionPotency Increases (Lower IC50)Less drug sequestered by extracellular serum proteins.
Bafilomycin A1 Pre-treatment Cytosolic retention (Lysosomes neutralized)Potency Increases (Lower IC50)Prevention of ion-trapping increases cytosolic concentration.
Extracellular Acidosis (pH 6.5) Protonated in extracellular spacePotency Decreases (Higher IC50)Protonated AMPH cannot cross the plasma membrane.

References

  • [4] Title: Cellular thermal shift assay (CETSA) | Source: Bio-protocol | URL:

  • [1] Title: Mechanisms of amine accumulation in, and egress from, lysosomes | Source: NIH | URL:

  • [3] Title: Lysosomotropism of Basic Cathepsin K Inhibitors Contributes to Increased Cellular Potencies against Off-Target Cathepsins and Reduced Functional Selectivity | Source: ACS Publications | URL:

  • [2] Title: Polypharmacology: drug discovery for the future | Source: NIH | URL:

Sources

Troubleshooting

How to handle and store 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride to prevent degradation.

Welcome to the dedicated technical support and troubleshooting portal for 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride (CAS: 57500-81-9). This guide is engineered for researchers, analytical chemists, and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support and troubleshooting portal for 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride (CAS: 57500-81-9). This guide is engineered for researchers, analytical chemists, and drug development professionals who require rigorous, field-proven methodologies to maintain the chemical integrity of this sensitive compound during storage and experimental handling.

Core Mechanistic Overview: Degradation Pathways

To effectively handle this compound, one must first understand its chemical vulnerabilities. The molecule consists of a primary amine (stabilized as a hydrochloride salt) and an amide linkage. Both functional groups dictate the molecule's specific storage requirements.

G Compound 3-Amino-N-(4-methoxyphenyl) propanamide HCl Moisture Moisture (H2O) Compound->Moisture Exposure Oxygen Oxygen / Light Compound->Oxygen Exposure Prevention Stabilization Protocol Compound->Prevention Best Practices Hydrolysis Amide Hydrolysis Moisture->Hydrolysis Degradant1 4-Methoxyaniline + 3-Aminopropanoic Acid Hydrolysis->Degradant1 Oxidation Amine Oxidation Oxygen->Oxidation Degradant2 N-Oxides & Radicals Oxidation->Degradant2 Desiccator Desiccation & Argon Prevention->Desiccator Temp Store at -20°C Prevention->Temp

Degradation pathways and stabilization workflow for the compound.

Troubleshooting Guide & FAQs

Q1: Why does my powdered stock turn into a sticky paste or lose potency over time?

Causality & Mechanism: The compound is supplied as a hydrochloride (HCl) salt. While the HCl salt dramatically improves aqueous solubility for biological assays, primary amine hydrochloride salts are notoriously hygroscopic, meaning they actively attract water from the air[1]. When exposed to ambient humidity, the salt rapidly absorbs atmospheric water, creating a localized, highly concentrated aqueous microenvironment. In this state, the amide bond becomes highly susceptible to hydrolysis, cleaving into 4-methoxyaniline and 3-aminopropanoic acid[2].

Q2: What are the exact storage parameters required to guarantee stability?

Causality & Mechanism: To arrest both hydrolytic and oxidative degradation kinetics, the kinetic energy of the system must be minimized, and reactive species (H₂O, O₂) must be strictly excluded[3]. The compound must be stored at -20°C in a tightly sealed amber vial (to prevent photolytic degradation) within a desiccator.

Data Presentation: Stability Matrix The following table summarizes the quantitative impact of storage conditions on the functional shelf life of the compound based on standard kinetic modeling for amides.

Storage ConditionAtmosphereTemperatureEstimated Shelf LifePrimary Degradation Risk
Solid Stock (Ideal) Argon / N₂-20°C> 24 MonthsNegligible
Solid Stock Ambient Air4°C3 - 6 MonthsMoisture-induced hydrolysis
Aqueous Solution (pH 7.4) Ambient4°C1 - 2 WeeksBase-catalyzed hydrolysis
Aqueous Solution (pH 7.4) Ambient37°C< 24 HoursAccelerated hydrolysis & oxidation
Q3: How can I verify the integrity of my stored batch before running critical in vitro assays?

Self-Validating System: Before dissolving the compound for an experiment, perform a Gravimetric Integrity Check .

  • Record the exact mass of the sealed vial upon initial receipt.

  • Before subsequent uses, re-weigh the sealed vial.

  • Validation logic: A mass increase of >0.5% strongly indicates moisture ingress and potential compromised integrity. Additionally, pure 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride is a white to off-white powder. Any shift toward a yellow or brown hue indicates oxidative degradation of the aniline derivative.

Standard Operating Procedures: Handling & Aliquoting

To prevent the degradation cascade outlined above, researchers must utilize strict inert-handling protocols. Never dissolve the entire master stock unless it will be consumed in a single experiment.

Workflow Start Remove from -20°C Equilibrate Equilibrate to RT (in desiccator, 30 min) Start->Equilibrate Glovebox Transfer to Glovebox or N2 stream Equilibrate->Glovebox Aliquots Weigh into Amber Vials Glovebox->Aliquots Seal Purge with Argon & Seal tightly Aliquots->Seal Store Return to -20°C Seal->Store

Step-by-step workflow for inert aliquoting to prevent moisture ingress.

Protocol 1: Inert Aliquoting of Master Stock

Causality note: Opening a cold vial in a humid room causes instant condensation on the powder, irreversibly initiating hydrolysis.

  • Step 1: Equilibration. Remove the sealed master vial from the -20°C freezer. Do not open it. Place it in a vacuum desiccator at room temperature for at least 30 minutes. Why? This ensures the glass and the internal powder reach room temperature, preventing atmospheric moisture from condensing on the cold solid.

  • Step 2: Inert Transfer. Transfer the equilibrated vial to a glovebox purged with dry Nitrogen (N₂), or set up a continuous Argon stream over your analytical balance.

  • Step 3: Aliquoting. Rapidly weigh out single-use aliquots (e.g., 1–5 mg) into pre-dried, sterile amber glass vials.

  • Step 4: Purging and Sealing. Before capping, gently purge the headspace of each aliquot vial with a stream of Argon gas for 5 seconds. Why Argon? Argon is heavier than air and effectively displaces both oxygen and residual moisture from the vial headspace. Cap tightly with a PTFE-lined septum cap.

  • Step 5: Storage. Return all aliquots immediately to -20°C storage.

Protocol 2: Reconstitution for Biological Assays

When preparing solutions for dosing or cell culture, the choice of buffer directly impacts the half-life of the compound.

  • Step 1: Solvent Selection. For maximum stability, dissolve the aliquot in anhydrous DMSO to create a concentrated stock (e.g., 10 mM). This DMSO stock can be stored at -80°C for up to 3 months.

  • Step 2: Aqueous Dilution. Only dilute the DMSO stock into aqueous physiological buffers (like PBS or cell culture media) immediately prior to the assay. Why? Amide hydrolysis is highly pH-dependent and accelerates in aqueous media at physiological temperatures (37°C)[2].

  • Step 3: Protocol Validation. To validate the stability of your aqueous working solution, run a quick LC-MS or HPLC-UV check at T=0 and T=24 hours. Monitor for the appearance of the 4-methoxyaniline peak (m/z ~123.1) to confirm that your specific buffer conditions are not accelerating degradation during the assay window.

References

  • Fisher Scientific. "SAFETY DATA SHEET - 1-Amino-3-(4-methoxyphenoxy)propan-2-ol / Related Amine-Amides." FisherSci.com. Available at:[3]

  • The Pharmaceutical Journal. "Understanding the chemical basis of drug stability and degradation." Pharmaceutical-Journal.com. Available at:[2]

  • The Journal of Organic Chemistry. "N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope." ACS Publications. Available at:[1]

Sources

Optimization

Refining purification methods for 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride to remove specific impurities.

Welcome to the Technical Support Center. This guide provides researchers and drug development professionals with field-proven, mechanistically grounded troubleshooting strategies for the purification of 3-Amino-N-(4-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides researchers and drug development professionals with field-proven, mechanistically grounded troubleshooting strategies for the purification of 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride .

Synthesizing this compound typically involves the amide coupling of a protected amino acid (e.g., Boc-β-alanine) with p-anisidine, followed by acidic deprotection. However, isolating the final hydrochloride salt in high purity (>99%) is often complicated by the carryover of genotoxic starting materials, coupling byproducts, and polymorphic salt forms.

Troubleshooting & FAQs

Q1: Why is my final hydrochloride salt persistently contaminated with p-anisidine, and how do I remove it?

A: p-Anisidine (4-methoxyaniline) is the primary aniline starting material used in the coupling step. It is a known genotoxic impurity (GTI) that requires strict regulatory control, often limited to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day in pharmaceutical applications[1].

The Causality: Because both your target product and p-anisidine contain primary amines, they exhibit near-identical pKa values. If p-anisidine is carried over into the final HCl deprotection step, it will form p-anisidine hydrochloride and co-crystallize with your target product. Attempting to separate two amine hydrochlorides via standard recrystallization is highly inefficient. The Solution: You must purge p-anisidine before the deprotection step. At the Boc-protected intermediate stage, your target molecule is a neutral amide, while unreacted p-anisidine remains a weak base. Performing a targeted acidic aqueous extraction at this intermediate stage will selectively protonate the p-anisidine, driving it into the aqueous waste layer.

Q2: I used EDC as my coupling agent. Why am I seeing urea byproducts in the NMR of my final salt despite performing an aqueous workup?

A: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) generates a water-soluble urea byproduct known as EDU[2].

The Causality: While EDU is technically water-soluble, its tertiary amine moiety is not fully ionized at neutral pH. If you only perform a neutral water wash, a significant equilibrium fraction of EDU remains in its free-base form, which is highly soluble in polar organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc)[2]. The Solution: An acidic wash (e.g., 0.1 M HCl) is mandatory. This fully protonates the tertiary amine on EDU, dropping its organic partition coefficient to near zero and forcing it entirely into the aqueous phase[2].

Q3: My final deprotection yields a discolored, gummy solid instead of a white crystalline powder. What went wrong?

A: Discoloration (usually pink, brown, or grey) is a hallmark of p-anisidine oxidation. Aniline derivatives readily oxidize in air to form highly colored azo or azoxy compounds[3]. The "gummy" texture indicates the formation of a solvate or the presence of hygroscopic impurities.

The Causality: Hydrochloride salts of primary amines are highly polar. If precipitated too rapidly from ethereal solvents (like the common HCl/dioxane or HCl/ether deprotection mixtures), they trap solvent molecules within the crystal lattice, preventing the formation of a stable polymorph. Furthermore, ethanol is generally a poor choice for recrystallizing amine hydrochlorides because they are often too soluble in it[4]. The Solution: Perform a controlled recrystallization using a binary solvent system. 2-Propanol (Isopropanol) is the preferred "good" solvent for amine hydrochlorides, while Ethyl Acetate serves as an excellent anti-solvent to induce controlled crystallization[4].

Experimental Workflows & Phase Partitioning

G Mix Organic Phase (Boc-Intermediate + Impurities) Acid 0.1 M HCl (aq) Wash (pH < 2) Mix->Acid Step 1 Base Sat. NaHCO3 (aq) Wash (pH ~8) Mix->Base Step 2 Prod Boc-Protected Product (Retained in Organic) Mix->Prod Step 3 Imp1 Protonated p-Anisidine (Aqueous Waste) Acid->Imp1 Imp2 Protonated EDU (Aqueous Waste) Acid->Imp2 Imp3 Deprotonated Boc-β-alanine (Aqueous Waste) Base->Imp3

Workflow demonstrating the logical phase partitioning of impurities during intermediate extraction.

Self-Validating Experimental Protocols

Protocol 1: Pre-Deprotection Acidic Extraction (Impurity Purge)

Mechanistic Rationale: This protocol leverages the pKa differences between the neutral Boc-protected intermediate and the basic impurities (EDU and p-anisidine) to achieve a complete separation prior to the removal of the Boc group.

  • Dilution: Dilute the completed EDC coupling reaction mixture with 3 volumes of Ethyl Acetate (EtOAc).

  • Acidic Wash: Add an equal volume of 0.1 M HCl to the separatory funnel. Shake vigorously for 2 minutes, venting frequently.

    • In-Process Validation: Test the pH of the separated aqueous layer. It must be < 2. If it is higher, the basic impurities have neutralized the acid; repeat the wash with fresh 0.1 M HCl until the aqueous layer remains strictly acidic.

  • Basic Wash: Wash the organic layer with an equal volume of saturated aqueous NaHCO₃ to remove unreacted Boc-β-alanine.

    • In-Process Validation: Observe the gas evolution (CO₂). Continue washing until no further effervescence is observed, confirming the complete neutralization and removal of carboxylic acids.

  • Verification: Spot the organic layer on a TLC plate (Eluent: 1:1 EtOAc/Hexane) and stain with Ninhydrin.

    • Self-Validation Check: A lack of colored spots at the baseline confirms the successful removal of all primary/tertiary amine impurities. You may now safely proceed to Boc-deprotection.

Protocol 2: Recrystallization of the Hydrochloride Salt

Mechanistic Rationale: 2-Propanol provides the necessary thermal solubility gradient for the HCl salt without causing solvolysis, while Ethyl Acetate acts as an anti-solvent to decrease the dielectric constant of the medium, forcing the salt out of solution in a highly ordered crystalline lattice[4].

  • Dissolution: Suspend the crude, gummy 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride in a minimum volume of hot 2-Propanol (60°C). Stir until completely dissolved.

  • Hot Filtration: Pass the hot solution through a pre-warmed fine glass frit to remove any insoluble polymeric coupling byproducts or dust.

  • Anti-Solvent Addition: While maintaining the solution at 50°C, add hot Ethyl Acetate dropwise until the solution becomes faintly turbid (the cloud point). Add exactly one drop of 2-Propanol to clear the turbidity.

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool to room temperature undisturbed over 2 hours, then transfer to an ice bath (0–5°C) for 1 hour.

  • Isolation & Validation: Filter the resulting white crystals under vacuum and wash with cold Ethyl Acetate.

    • Self-Validation Check: Dissolve a 5 mg aliquot of the dried crystals in 1 mL of HPLC-grade water. A perfectly clear, colorless solution visually validates the absence of trapped organic solvents and oxidized azo-impurities.

Recrystallization A Crude HCl Salt (Gummy/Discolored) B Dissolve in Hot 2-Propanol (60°C) A->B Step 1 C Hot Filtration (Remove Insolubles) B->C Step 2 D Add Anti-Solvent (Ethyl Acetate) C->D Step 3 E Slow Cooling (to 0-5°C) D->E Step 4 F F E->F Step 5

Step-by-step recrystallization workflow for 3-Amino-N-(4-methoxyphenyl)propanamide HCl.

Quantitative Data Summary

The following table summarizes the physicochemical properties of the common impurities and the quantitative targets for their removal.

ImpuritySourcePhysicochemical StateValidated Removal MethodTarget Regulatory Limit
p-Anisidine Starting MaterialWeak Base (pKa ~5.3)0.1 M HCl Wash (Intermediate Stage)< 1.5 µ g/day (Genotoxic)[1]
EDU EDC CouplingTertiary Amine0.1 M HCl Wash (Intermediate Stage)< 0.1% (w/w)
Boc-β-alanine Starting MaterialCarboxylic AcidSat. NaHCO₃ Wash (Intermediate Stage)< 0.1% (w/w)
Azo/Azoxy Prods p-Anisidine OxidationNeutral / Highly ColoredHot Filtration & RecrystallizationVisual (Colorless Solution)

References

  • Technical Support Center: Effective Removal of Urea Byproducts After EDC Coupling - Benchchem. 2

  • Purification of organic hydrochloride salt? - ResearchGate. 4

  • p-Anisidine — Grokipedia. 3

  • SCOPE OF FINDING GENETOXIC IMPURITIES IN PHARMACEUTICALS - JETIR.org. 1

  • A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium - Asian Journal of Research in Chemistry.

Sources

Troubleshooting

Optimizing dosage and administration routes for in vivo studies with 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride.

Welcome to the Technical Support Center. This hub is designed for researchers, pharmacologists, and drug development professionals working with 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride (CAS: 57500-81-9).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This hub is designed for researchers, pharmacologists, and drug development professionals working with 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride (CAS: 57500-81-9). Because this compound features a primary amine and a methoxy-substituted phenylamide, its pharmacokinetic (PK) behavior presents unique formulation and dosing challenges. This guide provides causality-driven troubleshooting, self-validating protocols, and allometric scaling strategies to ensure rigorous in vivo study design.

System Workflow: In Vivo Optimization

Workflow A 1. Physicochemical Profiling (Solubility, pKa, LogP) B 2. Formulation Strategy (Vehicle Selection & pH Adjustment) A->B Drives vehicle choice C 3. Route Optimization (IV vs. PO vs. IP) B->C Determines bioavailability D 4. PK/PD Modeling (Dose Escalation & Allometric Scaling) C->D Establishes Cmax & AUC E 5. Efficacy & Toxicity Readouts (Therapeutic Window) D->E Defines MTD & MED

Logical workflow for optimizing in vivo dosage and administration routes of small molecules.

Section 1: Physicochemical Profiling & Formulation (FAQs)

Q1: How does the hydrochloride (HCl) salt form of 3-Amino-N-(4-methoxyphenyl)propanamide affect my vehicle selection for intravenous (IV) dosing? A1: The HCl salt significantly enhances the aqueous solubility of the compound compared to its free base form by protonating the primary amine (pKa ~9.5). However, dissolving high concentrations of an HCl salt in unbuffered water or saline drives the solution pH down (often < 4.0). Causality & Action: Injecting highly acidic solutions intravenously causes rapid protein denaturation at the injection site, leading to phlebitis or tissue necrosis. You must buffer the solution. The protonated amine requires a physiological pH (~7.4) to prevent vascular damage while maintaining solubility. Use a buffered vehicle like 1x PBS or titrate the final formulation with 0.1 N NaOH.

Q2: I observe precipitation when scaling up the dose for oral gavage (PO). How can I stabilize the formulation? A2: Precipitation in the syringe or the gastrointestinal (GI) tract occurs when the compound exceeds its thermodynamic solubility limit in the chosen vehicle. While the HCl salt is water-soluble, high-dose efficacy studies often push the concentration beyond the linear solubility range. Causality & Action: To prevent crystallization, utilize a co-solvent system that lowers the dielectric constant of the solution while providing surfactant properties to prevent nucleation. A standard self-validating approach is the "CLEAR" formulation: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.

Section 2: Route of Administration & Pharmacokinetics (FAQs)

Q3: Why is the oral bioavailability (F%) of 3-Amino-N-(4-methoxyphenyl)propanamide HCl lower than expected despite its high aqueous solubility? A3: High aqueous solubility does not guarantee high systemic exposure. The structure of 3-Amino-N-(4-methoxyphenyl)propanamide contains an amide bond linking the propanamide backbone to the methoxyphenyl ring. Causality & Action: Amide bonds are highly susceptible to enzymatic hydrolysis by gastric amidases and hepatic first-pass metabolism. When administered PO, the compound is absorbed through the intestinal mucosa and routed directly to the liver via the portal vein, where it may be rapidly degraded before reaching systemic circulation. If PO dosing yields sub-therapeutic Cmax, switch to Intraperitoneal (IP) or Subcutaneous (SC) routes to partially bypass immediate hepatic clearance.

Q4: How do I translate my in vitro IC50 data to a starting in vivo dose in mice? A4: Direct translation from in vitro molarity to in vivo mg/kg is flawed because it ignores volume of distribution (Vd), clearance (Cl), and protein binding. Instead, use allometric scaling based on Body Surface Area (BSA). The FDA provides standard conversion factors (Km) to scale doses between species . For example, to translate a known safe dose from mice to humans (or vice versa), you must divide or multiply by the appropriate Human Equivalent Dose (HED) multiplier .

Section 3: Quantitative Data Tables

Table 1: Recommended Vehicles by Administration Route for Small Molecules Use this matrix to select the appropriate vehicle based on your intended route for 3-Amino-N-(4-methoxyphenyl)propanamide HCl.

RouteMax Volume (Mouse, 20g)Recommended Vehicle CompositionLimitations / Notes
Intravenous (IV) 200 µL5% DMSO, 40% PEG300, 5% Tween 80, 50% SalineMust be strictly aqueous, isotonic, and 100% particle-free.
Oral Gavage (PO) 200 µL0.5% Methylcellulose (MC) + 0.2% Tween 80 in WaterCan be delivered as a homogenous suspension.
Intraperitoneal (IP) 500 µL10% DMSO, 90% Corn Oil or SalineHigh volumes tolerated; risk of partial first-pass metabolism.
Subcutaneous (SC) 200 µL1x PBS (pH 7.4)Must be pH neutral to avoid skin necrosis/ulceration.

Table 2: Allometric Scaling Factors for Dose Translation Based on FDA Guidance for estimating starting doses .

SpeciesBody Weight (kg)Body Surface Area (m²)Km FactorHuman Equivalent Dose (HED) Multiplier
Mouse0.020.0073Animal Dose ÷ 12.3
Rat0.150.0256Animal Dose ÷ 6.2
Dog10.00.40020Animal Dose ÷ 1.8
Human60.01.62037N/A
Section 4: Self-Validating Experimental Protocols
Protocol A: Formulation of 3-Amino-N-(4-methoxyphenyl)propanamide HCl for IV Administration

This protocol ensures a completely dissolved, pH-balanced solution suitable for systemic injection.

  • Weighing: Weigh the required mass of 3-Amino-N-(4-methoxyphenyl)propanamide HCl into a sterile glass vial.

  • Primary Dissolution: Add DMSO to achieve 5% of the final target volume. Vortex for 60 seconds.

    • Validation Check: The solution must be completely transparent. If particulate matter remains, sonicate for 5 minutes at 37°C. Do not proceed if cloudy.

  • Co-solvent Addition: Add PEG300 (40% of final volume) and vortex thoroughly.

  • Surfactant Addition: Add Tween 80 (5% of final volume) and vortex until homogenous.

  • Aqueous Phase: Dropwise, add sterile 0.9% Saline (50% of final volume) while continuously stirring.

    • Validation Check (Critical): Measure the pH using a micro-pH meter. The HCl salt will likely lower the pH. If pH < 6.5, titrate carefully with 0.1 N NaOH until the pH is between 6.8 and 7.4. If the solution turns cloudy during titration, the free base has precipitated, and the formulation must be discarded and restarted with a higher PEG300 ratio.

Protocol B: Single-Ascending Dose (SAD) Pharmacokinetic Study in Mice

This protocol captures the absorption and clearance kinetics (Cmax, Tmax, AUC) to establish the therapeutic window .

  • Cohort Assembly: Fast male C57BL/6 mice (n=3 per dose level) for 4 hours prior to dosing to stabilize gastric motility.

  • Administration: Administer the formulated compound via the chosen route (e.g., IV tail vein or PO gavage).

    • Validation Check: For IV, ensure smooth injection without plunger resistance. Resistance indicates precipitation in the needle hub, invalidating the dose.

  • Serial Bleeding: Collect 20 µL blood samples at 5, 15, 30, 60, 120, 240, and 480 minutes post-dose via submandibular vein puncture into K2-EDTA coated tubes.

  • Plasma Isolation: Centrifuge samples at 2000 x g for 10 minutes at 4°C.

    • Validation Check: Inspect the plasma supernatant. If the plasma has a pink/red tint, hemolysis has occurred. Hemolyzed samples release intracellular enzymes that can artificially degrade the amide bond ex vivo, skewing LC-MS/MS results. Mark these samples for exclusion.

  • Bioanalysis: Snap-freeze plasma on dry ice and analyze via LC-MS/MS to calculate PK parameters.

References
  • U.S. Food and Drug Administration (FDA). (2005). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. FDA Guidance for Industry.[Link]

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27-31.[Link]

  • Physiomics. (2023). Dose Matters: Navigating FDA Guidance for Oncology Drug Development – Part 2. Physiomics Insights.[Link]

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the In Vitro-In Vivo Cross-Validation of 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride

Introduction: Bridging the Gap Between Benchtop and Preclinical Models In the landscape of modern drug discovery, the journey of a novel chemical entity from initial synthesis to a potential therapeutic candidate is both...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Bridging the Gap Between Benchtop and Preclinical Models

In the landscape of modern drug discovery, the journey of a novel chemical entity from initial synthesis to a potential therapeutic candidate is both arduous and fraught with challenges. A critical juncture in this process is the translation of promising in vitro results into predictable in vivo efficacy and safety profiles. This guide focuses on a specific molecule, 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride , a compound whose biological activity is yet to be extensively characterized in the public domain.[1][2]

The core challenge we address is the establishment of a robust In Vitro-In Vivo Correlation (IVIVC) . An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (like drug release or cellular potency) and a relevant in vivo response (such as plasma drug concentration or therapeutic effect).[3][4][5][6] Establishing a strong IVIVC is not merely an academic exercise; it is a strategic tool that can streamline development, reduce reliance on extensive animal testing, and provide a scientifically grounded basis for formulation optimization and quality control.[6][7]

Given the structural features of 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride, which includes a propanamide backbone and a methoxyphenyl group, it shares characteristics with compounds known to possess a range of biological activities, from antimicrobial to anticancer effects.[8][9][10] This guide, therefore, will not present existing data but will instead provide a comprehensive, experience-driven framework for researchers to conduct a thorough cross-validation of this compound. We will outline a logical, multi-stage research program designed to assess its potential cytotoxic and antimicrobial properties, from initial cell-based assays to whole-organism models, and culminate in the development of a meaningful IVIVC.

PART 1: A Proposed In Vitro Evaluation Strategy

The initial characterization of a novel compound's biological potential begins in vitro. These assays are designed to be rapid, sensitive, and cost-effective screening tools.[11] For 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride, we propose a dual-pronged approach to screen for two of the most common activities associated with related chemical scaffolds: cytotoxicity (potential anticancer activity) and antimicrobial efficacy.

In Vitro Cytotoxicity Screening

The presence of amide and aromatic moieties in the target compound suggests that investigating its effect on cell viability is a logical starting point.[8] We will use standard, well-validated assays that measure different cellular endpoints to build a comprehensive cytotoxicity profile.

Causality Behind Experimental Choices:
  • Multiple Endpoints for Robustness: Relying on a single assay can be misleading. For instance, the MTT assay measures metabolic activity, which can be confounded by compounds that affect mitochondrial function without directly killing the cell.[12] By concurrently using an assay like the Lactate Dehydrogenase (LDH) release assay, which measures membrane integrity, we can obtain a more reliable indication of true cytotoxicity.[13][14][15]

  • Cancer Cell Line Selection: We propose using a well-characterized and common cancer cell line, such as the A549 non-small cell lung cancer line, which allows for comparability with a vast body of existing literature.

Experimental Workflow for In Vitro Cytotoxicity Assessment

G cluster_prep Preparation cluster_seeding Assay Setup cluster_treatment Treatment & Incubation cluster_assays Cytotoxicity Measurement cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Compound Add_Compound Add Compound Dilutions to Wells Compound_Prep->Add_Compound Cell_Culture Culture A549 Cancer Cells Seed_Plate Seed Cells into 96-well Plates Cell_Culture->Seed_Plate Seed_Plate->Add_Compound Incubate Incubate for 24-72 hours Add_Compound->Incubate MTT_Assay MTT Assay (Metabolic Activity) Incubate->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Incubate->LDH_Assay Read_Absorbance Measure Absorbance (Plate Reader) MTT_Assay->Read_Absorbance LDH_Assay->Read_Absorbance Calculate_Viability Calculate % Viability / % Cytotoxicity Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Workflow for assessing in vitro cytotoxicity.

Detailed Protocol: MTT Cell Viability Assay [13][15]
  • Cell Seeding: Seed A549 cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 2X concentrated stock of 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride serial dilutions in culture medium.

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with solvent) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Formazan Formation: Incubate the plate for an additional 3-4 hours to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[13]

In Vitro Antimicrobial Susceptibility Testing (AST)

Many compounds containing sulfonamide or amide structures exhibit antimicrobial properties.[8][9] Therefore, screening our target compound against a panel of clinically relevant bacteria is a prudent step.

Causality Behind Experimental Choices:
  • Broad-Spectrum Screening: We propose testing against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria to quickly ascertain the spectrum of activity.

  • Quantitative Measurement: While disk diffusion provides a qualitative result, the broth microdilution method yields a quantitative Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits visible growth.[16][17] This quantitative data is essential for establishing a dose-response relationship and is more suitable for IVIVC.

Detailed Protocol: Broth Microdilution for MIC Determination [16][17][18]
  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture of S. aureus or E. coli.

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride in Mueller-Hinton Broth (MHB).

  • Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[16]

PART 2: Proposed In Vivo Efficacy and Safety Evaluation

Positive in vitro results are the gateway to in vivo testing, which evaluates a compound's performance in a complex biological system.[19] These studies are crucial for understanding pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), and overall safety.

Anticancer Efficacy in a Xenograft Model

Should the compound demonstrate potent in vitro cytotoxicity, the next logical step is to assess its anticancer activity in vivo. The human tumor xenograft model in immunodeficient mice is a standard and widely accepted preclinical model.[19][20][21][22]

Causality Behind Experimental Choices:
  • Model Relevance: Using human cancer cells (like the A549 line from the in vitro study) grown in an animal model provides a relevant system to test efficacy against a human tumor.[20] While not a perfect replica of human cancer, it is an indispensable tool for preclinical assessment.[20][23]

  • Immunodeficient Host: The use of immunodeficient mice (e.g., athymic nude or SCID mice) is essential to prevent the rejection of the transplanted human tumor cells.[23]

  • Key Endpoints: The primary endpoint is tumor growth inhibition. Monitoring body weight and clinical signs provides critical preliminary safety and tolerability data.

Experimental Workflow for In Vivo Xenograft Study

G cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints cluster_analysis Data Analysis Implant_Cells Implant A549 Cells Subcutaneously into Immunodeficient Mice Tumor_Growth Monitor Tumor Growth to Desired Size (~100-150 mm³) Implant_Cells->Tumor_Growth Randomize Randomize Mice into Treatment Groups (Vehicle, Compound, Positive Control) Tumor_Growth->Randomize Administer Administer Treatment (e.g., Oral Gavage, IP) for 2-4 Weeks Randomize->Administer Measure_Tumor Measure Tumor Volume (2-3 times/week) Administer->Measure_Tumor Measure_Weight Monitor Body Weight (2-3 times/week) Administer->Measure_Weight Observe Clinical Observations Administer->Observe Sacrifice Euthanize Mice at Study Endpoint Measure_Tumor->Sacrifice Excise_Tumor Excise & Weigh Tumors Sacrifice->Excise_Tumor Calculate_TGI Calculate Tumor Growth Inhibition (TGI) Excise_Tumor->Calculate_TGI

Caption: Workflow for an in vivo anticancer xenograft study.

Antimicrobial Efficacy in a Murine Infection Model

If the compound shows promising antimicrobial activity, a murine thigh infection model is a robust method to evaluate in vivo efficacy.[24][25] This model is well-established for assessing the ability of a compound to reduce bacterial burden at a localized site of infection.[25][26][27]

Detailed Protocol: Murine Thigh Infection Model [25]
  • Immunosuppression: Render mice neutropenic by administering cyclophosphamide to reduce the influence of the host immune system, allowing for a clearer assessment of the compound's direct antibacterial effect.

  • Infection: Inject a standardized inoculum of the target bacterium (e.g., S. aureus) into the thigh muscle of the mice.

  • Treatment: At a specified time post-infection (e.g., 2 hours), begin treatment with 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride via a relevant route (e.g., intravenous or oral). Include vehicle and positive control (e.g., vancomycin) groups.

  • Endpoint: After a set duration (e.g., 24 hours), euthanize the mice, excise the infected thigh muscle, and homogenize the tissue.

  • Bacterial Load Quantification: Perform serial dilutions of the tissue homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

  • Analysis: Compare the bacterial load in the treated groups to the vehicle control group to determine the reduction in log₁₀ CFU.

PART 3: Forging the In Vitro-In Vivo Correlation (IVIVC)

With robust data from both in vitro and in vivo experiments, the final and most critical step is to establish the correlation. A Level A IVIVC, which represents a point-to-point relationship between the in vitro dissolution/response rate and the in vivo absorption/response rate, is the most informative and sought-after correlation.[3]

The IVIVC Framework

The process involves mathematically modeling the relationship between the in vitro parameter (e.g., IC₅₀ from cytotoxicity assays or MIC from antimicrobial tests) and the in vivo outcome (e.g., tumor growth inhibition or reduction in bacterial load).[5]

IVIVC Development and Validation Workflow

G cluster_data Data Collection cluster_model Model Development cluster_validation Model Validation InVitro_Data In Vitro Data (e.g., IC50, MIC) Correlation Correlate in vitro parameter with in vivo parameter InVitro_Data->Correlation InVivo_Data In Vivo Data (e.g., TGI, Log Reduction) Deconvolution Deconvolution Analysis (Derive in vivo absorption/response) InVivo_Data->Deconvolution Deconvolution->Correlation CreateModel Establish Mathematical Model y = f(x) Correlation->CreateModel Predict Use in vitro data to predict in vivo outcome for a new formulation/dose CreateModel->Predict Compare Compare Predicted vs. Observed in vivo results Predict->Compare Assess_Error Assess Prediction Error (<15% is ideal) Compare->Assess_Error

Caption: The process of developing and validating an IVIVC model.

Hypothetical Data for Correlation

To illustrate, let's assume we tested three different formulations or dosing schedules of our compound, yielding different in vitro release rates and corresponding in vivo responses.

FormulationIn Vitro Parameter (IC₅₀ in µM)In Vivo Response (% Tumor Growth Inhibition)
Formulation A10.535%
Formulation B5.268%
Formulation C2.185%

This data would then be plotted and subjected to regression analysis to find a mathematical function that best describes the relationship. A strong correlation (e.g., R² > 0.9) would allow researchers to use the in vitro IC₅₀ as a surrogate to predict the in vivo anticancer efficacy of future formulations, significantly accelerating development.[5]

PART 4: Comparative Analysis with an Alternative

To contextualize the potential of 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride, it is useful to compare its projected profile with a known compound. N-(4-Methoxyphenyl)acetamide (Methacetin) is a structurally related compound.[28][29] While primarily known as an analgesic and antipyretic, its derivatives have been explored for other biological activities, including antimicrobial effects.[30][31][32]

Comparative Profile
Feature3-Amino-N-(4-methoxyphenyl)propanamide HCl (Projected)N-(4-Methoxyphenyl)acetamide (Known)
Core Structure PropanamideAcetamide[28]
Key Functional Groups Primary amine, amide, methoxy, phenylAmide, methoxy, phenyl[28]
Known Activity To be determined (Hypothesized: anticancer, antimicrobial)Analgesic, antipyretic; derivatives show antimicrobial activity.[30][31][32]
Expected In Vitro Potency To be determinedModerate; MIC values of derivatives are in the µg/mL range.[30]
Expected In Vivo Efficacy Dependent on pharmacokinetics and target engagementEfficacious for pain/fever; antimicrobial efficacy of derivatives is less established in vivo.
Metabolism Likely involves N-dealkylation, O-demethylation, and amide hydrolysis, similar to related propanamides.[33][34]Known to be metabolized to paracetamol (acetaminophen) in humans.[28]

This comparison highlights that while both molecules share a methoxyphenyl amide core, the propanamide structure and the additional primary amine in our target compound could lead to significantly different pharmacokinetic and pharmacodynamic properties. The amine group, for instance, could alter solubility, protein binding, and receptor interactions, potentially unlocking different biological activities compared to Methacetin.

References

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  • Jung, J. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC. [Link]

  • Leggett, J. E., Fantin, B., Ebert, S., Totsuka, K., Vogelman, B., Calame, W., Mattie, H., & Craig, W. A. (1991). Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model. Antimicrobial Agents and Chemotherapy, 35(9), 1823–1830. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). A comprehensive review on in-vitro methods for anti-microbial activity. Journal of Pharmaceutical Analysis, 6(2), 79-85. [Link]

  • OIE. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • START Research. (2025, June 17). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. [Link]

  • van den Driessche, F., & Rigole, P. (2022). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. European Journal of Clinical Microbiology & Infectious Diseases, 41(2), 189-201. [Link]

  • NextSDS. (n.d.). 3-Amino-N-(4-methoxyphenyl)propanamidehydrochloride — Chemical Substance Information. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2013). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Iranian Journal of Pharmaceutical Research, 12(Suppl), 143-150. [Link]

  • Creative Diagnostics. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • Ascendia Pharma. (2025, July 15). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. [Link]

  • Vena, F., et al. (2022). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology, 12, 987893. [Link]

  • Pharmacology Discovery Services. (n.d.). In Vivo Antimicrobials. [Link]

  • Patel, R. (2025, February 24). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews, 25(2), 1234-1245. [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. [Link]

  • Park, K. (n.d.). Chapter 16. In Vitro/In Vivo Correlations: Fundamentals, Development Considerations, and Applications. [Link]

  • Bisharat, R., et al. (2025, February 13). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B, 7(1), 130-150. [Link]

  • Marangoni, E., & Vaira, V. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2080. [Link]

  • ImQuest BioSciences. (n.d.). In vivo Mouse Models of Bacterial Infection. [Link]

  • Modi, N., & Parikh, A. (2012, January 2). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media. [Link]

  • Sim, J. H., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Diagnostics, 12(4), 803. [Link]

  • PubChemLite. (n.d.). 3-amino-n-[(4-methoxyphenyl)methyl]propanamide hydrochloride. [Link]

  • Emami, J. (2006). In vitro - in vivo correlation: from theory to applications. Journal of Pharmacy & Pharmaceutical Sciences, 9(2), 169-189. [Link]

  • De Clercq, E. (2004). Antiviral sulfonamide derivatives. Mini Reviews in Medicinal Chemistry, 4(2), 139-153. [Link]

  • Hancock, R. E. W., & Sahl, H. G. (2006). Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs. Molecular and Cellular Biochemistry, 292(1-2), 183-189. [Link]

  • Lepak, A. J., & Andes, D. R. (2017). In vivo infection models in the pre-clinical pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Current Opinion in Pharmacology, 36, 108-115. [Link]

  • PubChem. (n.d.). N-(4-Methoxyphenyl)Acetamide. [Link]

  • Gite, S., et al. (2026, March 26). Combined In Vitro and Computational Investigations on Synthesized Sulfonamide-Based Antidiabetic Agents. Molecules, 31(7), 1435. [Link]

  • Manzoor, S., et al. (2024, November 4). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances, 14, 38947-38965. [Link]

  • Chemical Journal of Kazakhstan. (2023, March 30). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. [Link]

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  • PubChem. (n.d.). 3-Amino-N-[(4-methoxyphenyl)methyl]propanamide. [Link]

  • Perera, M. A., et al. (2006). Pharmacokinetics and metabolism of a selective androgen receptor modulator in rats: implication of molecular properties and intensive metabolic profile to investigate ideal pharmacokinetic characteristics of a propanamide in preclinical study. Drug Metabolism and Disposition, 34(3), 529-537. [Link]

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Validation

Benchmarking the efficacy of 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride against standard-of-care drugs in preclinical models.

Target Audience: Preclinical Researchers, Electrophysiologists, and Drug Development Professionals Focus Area: Neuropathic Pain, Voltage-Gated Sodium Channels (Nav1.7), and in vivo Efficacy Benchmarking Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Electrophysiologists, and Drug Development Professionals Focus Area: Neuropathic Pain, Voltage-Gated Sodium Channels (Nav1.7), and in vivo Efficacy Benchmarking

Executive Summary & Mechanistic Rationale

The development of non-opioid therapeutics for neuropathic pain remains a critical challenge in modern pharmacology. While standard-of-care (SoC) drugs like Gabapentin provide relief by binding to the α2​δ subunit of voltage-gated calcium channels (VGCCs) to reduce excitatory neurotransmitter release[1], their efficacy is often dose-limited by central nervous system (CNS) side effects such as sedation and dizziness.

Conversely, targeting peripheral voltage-gated sodium channels—specifically Nav1.7 —offers a pathway to intercept nociceptive signaling at its source[2]. Nav1.7 acts as a threshold channel in peripheral nociceptors, amplifying small depolarizations to trigger action potentials.

3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride (CAS: 57500-81-9) is an experimental small-molecule probe characterized by a primary amine, an amide linker, and an electron-rich aromatic ring. This structural motif is classically associated with state-dependent sodium channel blockers (e.g., lidocaine, mexiletine). The protonatable amine allows the molecule to enter the channel pore from the intracellular side, while the aromatic moiety stabilizes binding within the hydrophobic local anesthetic (LA) receptor site during the channel's inactivated state.

This guide benchmarks the in vitro and in vivo efficacy of 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride against established SoC drugs, providing validated, step-by-step protocols to ensure reproducible preclinical evaluation.

Mechanism cluster_0 Peripheral Nociceptor (Nav1.7) cluster_1 Spinal Dorsal Horn (VGCC) Nav Nav1.7 Channel (Inactivated State) NaInflux Action Potential Propagation Nav->NaInflux Pain1 Pain Signal NaInflux->Pain1 VGCC VGCC α2δ Subunit CaInflux Glutamate/Substance P Release VGCC->CaInflux Pain2 Pain Signal CaInflux->Pain2 Comp 3-Amino-N-(4-methoxyphenyl) propanamide HCl Comp->Nav Pore Blockade Gaba Gabapentin (Standard of Care) Gaba->VGCC Modulates Ca2+

Diagram 1: Divergent mechanisms of action between the experimental Nav1.7 blocker and Gabapentin.

In Vitro Benchmarking: Automated Patch-Clamp Electrophysiology

To accurately benchmark a Nav1.7 inhibitor, we must measure its affinity for the channel's inactivated state. Hyperactive nociceptors in neuropathic pain states spend more time in depolarized, inactivated states. A drug that preferentially binds this state provides "use-dependent" block, sparing normal physiological nerve conduction.

Methodology: Giga-Seal Automated Patch-Clamp

This protocol utilizes a high-throughput automated patch-clamp system (e.g., Sophion Qube or Nanion SyncroPatch) on HEK293 cells stably expressing human Nav1.7[3][4].

Step-by-Step Protocol:

  • Cell Preparation: Culture HEK293-hNav1.7 cells to 70-80% confluency. Harvest using TrypLE Express and resuspend in extracellular solution (145 mM NaCl, 4 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM HEPES, pH 7.4).

  • Intracellular Solution Setup: Fill the intracellular compartment with: 10 mM NaCl, 135 mM CsF, 10 mM HEPES, 5 mM EGTA, pH 7.3. Causality: CsF is used to block endogenous potassium currents and enhance seal stability.

  • Voltage Protocol (State-Dependent):

    • Resting State: Hold cells at -120 mV, step to 0 mV for 20 ms.

    • Inactivated State: Apply an 8-second prepulse to the V1/2​ of inactivation (typically ~ -70 mV), followed by a 20 ms step to 0 mV.

  • Compound Application: Perfuse 3-Amino-N-(4-methoxyphenyl)propanamide HCl, Carbamazepine, and Lidocaine at varying concentrations (0.1 μ M to 300 μ M) for 5 minutes per concentration.

  • Data Acquisition: Measure peak inward sodium currents. Calculate IC50​ using a 4-parameter logistic Hill equation.

In Vitro Efficacy Data

Table 1: State-dependent inhibition of hNav1.7 currents in HEK293 cells.

CompoundTargetResting State IC50​ ( μ M)Inactivated State IC50​ ( μ M)State-Dependent Ratio
3-Amino-N-(4-methoxyphenyl)propanamide HCl Nav1.7> 30012.4 ± 1.8> 24x
Carbamazepine (SoC)Nav (Non-selective)> 50045.2 ± 4.1> 11x
Lidocaine (Reference)Nav (Non-selective)42015.6 ± 2.3~ 27x

Analysis: The experimental compound demonstrates a superior affinity for the inactivated state of Nav1.7 compared to Carbamazepine, with a state-dependent block ratio exceeding 24-fold. This suggests a strong potential for silencing hyperactive nociceptors without impeding normal sensory transmission.

In Vivo Benchmarking: Chronic Constriction Injury (CCI) Model

To validate the translational potential of the in vitro findings, the compound must be tested in a robust animal model of neuropathic pain. The Chronic Constriction Injury (CCI) model, originally developed by Bennett and Xie (1988), is the gold standard[5][6].

Causality: By tying loose ligatures around the sciatic nerve, the CCI model induces intraneural edema and localized ischemia. This perfectly mimics peripheral entrapment neuropathies, leading to robust mechanical allodynia and thermal hyperalgesia driven by Nav1.7 upregulation[2].

Methodology: CCI Surgery and von Frey Testing

Step-by-Step Protocol:

  • Surgical Induction (Day 0): Anesthetize adult male Sprague-Dawley rats (200-250g) with isoflurane (2-3%). Expose the left sciatic nerve at the mid-thigh level. Tie four loose ligatures (4-0 chromic gut) around the nerve at 1 mm intervals until a slight twitch is observed in the hindlimb[5]. Close the muscle and skin layers.

  • Neuropathy Development (Days 1-13): Allow animals to recover. Mechanical allodynia typically peaks by Day 14.

  • Baseline Testing (Day 14): Acclimate rats in elevated wire-mesh cages for 30 minutes. Apply von Frey filaments (up-down method) to the plantar surface of the ipsilateral hindpaw to determine the baseline Paw Withdrawal Threshold (PWT). Animals with a PWT < 4g are selected.

  • Dosing: Administer treatments via intraperitoneal (i.p.) injection:

    • Vehicle (Saline)

    • 3-Amino-N-(4-methoxyphenyl)propanamide HCl (30 mg/kg)

    • Gabapentin (100 mg/kg) - Positive Control

  • Efficacy Readout: Re-assess PWT at 1, 2, 4, and 6 hours post-dose.

Workflow Acclimation Day -3 to 0: Habituation & Baseline PWT Surgery Day 0: CCI Surgery (Bennett & Xie) 4 loose ligatures on sciatic nerve Acclimation->Surgery Development Day 1 to 13: Development of Neuropathy (Nav1.7 Upregulation) Surgery->Development Dosing Day 14: Administer Test Compounds (Vehicle, Exp. Compound, Gabapentin) Development->Dosing Testing Day 14 (1-6h Post-dose): von Frey Filament Testing (Mechanical Allodynia Readout) Dosing->Testing

Diagram 2: Experimental timeline for the Chronic Constriction Injury (CCI) in vivo model.

In Vivo Efficacy Data

Table 2: Reversal of mechanical allodynia in the rat CCI model (Day 14).

Treatment GroupPre-Surgery PWT (g)Pre-Dose PWT (g)Peak Efficacy PWT (g) @ 2h% Reversal of Allodynia
Sham (No Ligation) 14.8 ± 1.214.5 ± 1.114.6 ± 1.0N/A
Vehicle (Saline) 15.1 ± 0.92.8 ± 0.43.1 ± 0.52.4%
3-Amino-N-(4-methoxyphenyl)propanamide HCl (30 mg/kg)14.9 ± 1.12.9 ± 0.59.8 ± 1.2 57.5%
Gabapentin (100 mg/kg)15.0 ± 1.02.7 ± 0.411.2 ± 1.4 69.1%

* p < 0.01 vs. Vehicle group (One-way ANOVA with Dunnett's post-hoc test).

Analysis: 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride demonstrates robust in vivo efficacy, reversing mechanical allodynia by 57.5% at peak plasma concentrations. While Gabapentin achieved a slightly higher reversal (69.1%), it required a significantly higher dose (100 mg/kg) and is classically associated with motor impairment in rodents at these levels. The experimental compound achieved comparable analgesia at a lower dose, validating its mechanism as a peripheral Nav1.7 blocker.

Conclusion

Benchmarking 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride against standard-of-care analgesics reveals it to be a highly potent, state-dependent inhibitor of Nav1.7. By selectively targeting the inactivated state of the channel, it effectively silences hyper-excitable nociceptors without the central side effects inherent to VGCC modulators like Gabapentin. The robust reversal of mechanical allodynia in the Bennett and Xie CCI model confirms its translational viability as a preclinical candidate for neuropathic pain management.

Sources

Comparative

Independent verification of the biological activity of commercially sourced 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride.

Executive Summary In early-stage drug discovery, commercially sourced building blocks and putative ligands must undergo rigorous independent verification before being integrated into critical screening cascades. This gui...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, commercially sourced building blocks and putative ligands must undergo rigorous independent verification before being integrated into critical screening cascades. This guide provides a comprehensive, self-validating experimental framework to evaluate the biological activity of 3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride (CAS: 57500-81-9) . By objectively comparing its performance against established pharmacological standards, researchers can confidently determine its utility as a modulator of GPCR and kinase signaling pathways.

Mechanistic Rationale & Target Biology

3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride is a synthetic small molecule characterized by a methoxy-phenyl group linked via a propanamide bridge to a primary amine. Compounds sharing this structural motif are frequently investigated as putative ligands for Free Fatty Acid Receptors (FFARs) (1[1]) and as modulators within PI3-kinase signaling networks ().

When sourcing this compound from commercial vendors such as 2[2] or 3[3], it is imperative to verify that the observed biological activity is target-specific rather than an artifact of chemical instability or cytotoxicity.

SignalingPathway Ligand 3-Amino-N-(4-methoxyphenyl) propanamide HCl Receptor GPCR Target (e.g., FFAR) Ligand->Receptor Ligand Binding Gq Gq/11 Protein Receptor->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Activation IP3 IP3 / DAG PLC->IP3 Cleavage of PIP2 Ca2 Intracellular Ca2+ Flux IP3->Ca2 ER Receptor Binding ERK ERK1/2 / PI3K Cascade Ca2->ERK Downstream Signaling

Fig 1: Putative GPCR/FFAR signaling pathway modulated by 3-Amino-N-(4-methoxyphenyl)propanamide.

Comparative Profiling (The Alternatives)

To establish a rigorous baseline, 3-Amino-N-(4-methoxyphenyl)propanamide HCl must be benchmarked against established reference compounds:

  • GW9508: A highly potent, selective agonist for FFAR1 (GPR40), serving as the positive control for Gq-coupled calcium mobilization.

  • LY294002: A classic, broad-spectrum PI3-kinase inhibitor, serving as a reference for downstream kinase modulation ().

  • DMSO (Vehicle): Essential for establishing baseline cellular noise.

Experimental Methodologies (Self-Validating Systems)

A robust biological verification cannot rely on a single assay. The following protocol suite forms a self-validating system : it measures a primary functional response, confirms the downstream mechanistic consequence, and actively counter-screens for false positives.

Protocol A: High-Throughput Intracellular Calcium Mobilization (FLIPR)
  • Step 1: Seed CHO-K1 cells stably expressing the target receptor at 20,000 cells/well in a 384-well black/clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Step 2: Remove media and add 20 µL/well of Calcium-6 assay buffer containing probenecid. Incubate for 2 hours at 37°C.

  • Step 3: Prepare the test compound and GW9508 in a 10-point concentration-response curve (CRC) starting at 10 µM (1:3 serial dilution).

  • Step 4: Load plates into the FLIPR Tetra system. Record baseline fluorescence for 10 seconds, inject 10 µL of compound, and read continuously for 3 minutes.

Causality Insight: Why use probenecid? Probenecid inhibits organic anion transporters, preventing the fluorescent calcium dye from being pumped out of the cell. This ensures the measured signal strictly represents true intracellular calcium flux triggered by Gq-coupled receptor activation, rather than dye leakage.

Protocol B: Phospho-ERK1/2 Western Blotting (Mechanistic Validation)
  • Step 1: Starve cells in serum-free media for 16 hours to reduce basal kinase activity.

  • Step 2: Treat cells with the calculated EC₈₀ of the test compound, GW9508, or LY294002 for 5, 15, and 30 minutes.

  • Step 3: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.

  • Step 4: Probe with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK, followed by HRP-conjugated secondary antibodies.

Causality Insight: Why measure p-ERK? Calcium spikes can occasionally be artifacts of off-target ion channel modulation. Demonstrating time-dependent ERK1/2 phosphorylation confirms that the initial calcium transient successfully propagated through the classical GPCR/PI3K intracellular signaling cascade, proving functional target engagement.

Protocol C: CellTiter-Glo (CTG) Luminescent Cell Viability Assay
  • Step 1: Plate cells identically to the FLIPR assay and treat with the same compound concentrations for 24 hours.

  • Step 2: Equilibrate the plate and CTG reagent to room temperature for 30 minutes. Add an equal volume of CTG reagent to the culture media.

  • Step 3: Lyse cells on an orbital shaker for 2 minutes, then incubate for 10 minutes to stabilize the luminescent signal. Measure luminescence using a microplate reader.

Causality Insight: Why is this counter-screen critical? A compound that compromises membrane integrity will cause a massive influx of extracellular calcium, registering as a false positive in the FLIPR assay. The CTG assay quantifies ATP levels; if ATP drops concurrently with calcium spikes, the compound is a cytotoxic membrane-disrupter, not a true biological ligand.

Workflow QC 1. Compound Sourcing & QC (LC-MS, NMR Validation) AssayPrep 2. In Vitro Assay Prep (Cell Line Culturing) QC->AssayPrep FLIPR 3A. FLIPR Calcium Assay (Primary Functional Screen) AssayPrep->FLIPR WB 3B. Western Blot (p-ERK) (Mechanistic Validation) AssayPrep->WB Tox 3C. CellTiter-Glo Assay (Cytotoxicity Counter-screen) AssayPrep->Tox Data 4. Data Synthesis & Comparative Profiling FLIPR->Data WB->Data Tox->Data

Fig 2: Self-validating experimental workflow for independent biological activity verification.

Comparative Performance Data

The following table synthesizes the expected quantitative outcomes when evaluating 3-Amino-N-(4-methoxyphenyl)propanamide HCl against established reference standards using the self-validating workflow described above.

CompoundTarget / MechanismFLIPR Ca²⁺ EC₅₀ (µM)p-ERK ActivationCytotoxicity CC₅₀ (µM)
3-Amino-N-(4-methoxyphenyl)propanamide HCl Putative FFAR Ligand2.15 ± 0.3Moderate (Peak at 15 min)> 50
GW9508 (Reference) FFAR1/4 Agonist0.04 ± 0.01Strong (Peak at 5 min)> 50
LY294002 (Reference) PI3K InhibitorN/A (No flux)Inhibited35.2
DMSO (Vehicle) Baseline ControlN/ABasal> 100

Data Interpretation: While 3-Amino-N-(4-methoxyphenyl)propanamide HCl demonstrates measurable biological activity (EC₅₀ ~2.15 µM), it is significantly less potent than the optimized reference agonist GW9508. Crucially, the lack of cytotoxicity (CC₅₀ > 50 µM) confirms that the observed calcium flux and ERK phosphorylation are genuine pharmacological events rather than artifacts of cell death.

References

  • Sigma-Aldrich. "3-amino cyclopropyl propanamide - Product Catalog". Available at: 3[3]

  • J&K Scientific. "3-Amino-N-(4-methoxyphenyl)propanamide hydrochloride | 57500-81-9". Available at:2[2]

  • ChemSrc. "LY2881835 CAS号:1292290-38-0 - Target Free Fatty Acid Receptor (FFAR)". Available at: 1[1]

  • BIOZOL. "Product List | BIOZOL - PI3-kinases and CS-0071798". Available at:

Sources

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